Product packaging for 3,3-Dimethyl-1-hexanol(Cat. No.:CAS No. 10524-70-6)

3,3-Dimethyl-1-hexanol

Cat. No.: B078353
CAS No.: 10524-70-6
M. Wt: 130.23 g/mol
InChI Key: RAKYQWCHMSXUEG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-hexanol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B078353 3,3-Dimethyl-1-hexanol CAS No. 10524-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYQWCHMSXUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,3-Dimethyl-1-hexanol, an organic alcohol with potential applications in various scientific domains. Due to the limited availability of experimental data for this specific isomer, this guide also includes data from closely related compounds to provide a thorough understanding of its expected characteristics.

Chemical Identity and Physical Properties

This compound is a primary alcohol with a branched hydrocarbon chain. Its structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the primary position.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name 3,3-dimethylhexan-1-ol
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS Number 10524-70-6
InChI InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3
InChIKey RAKYQWCHMSXUEG-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C)CCO

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound3,3-Dimethylhexane (for comparison)
Density 0.835 g/mL (estimated)0.711 g/cm³[2]
Boiling Point Not available111.9 °C[3][4][5]
Melting Point Not available-126.1 °C[3][4][5]
Solubility Expected to be slightly soluble in water and soluble in organic solvents.Water solubility: 8.576 mg/L @ 25 °C (estimated)[6]

Chemical Structure

The structure of this compound features a quaternary carbon at position 3, which influences its physical and chemical properties.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • ~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • ~1.5 ppm (t, 2H): Methylene protons adjacent to the -CH₂OH group.

  • ~1.2-1.4 ppm (m, 4H): Methylene protons of the ethyl and propyl chains.

  • ~0.9 ppm (s, 6H): Protons of the two equivalent methyl groups at position 3.

  • ~0.9 ppm (t, 3H): Protons of the terminal methyl group of the propyl chain.

¹³C NMR (Predicted):

  • ~60-65 ppm: Carbon of the -CH₂OH group.

  • ~40-45 ppm: Quaternary carbon at position 3.

  • ~30-40 ppm: Methylene carbons in the backbone.

  • ~25-30 ppm: Methyl carbons at position 3.

  • ~14 ppm: Terminal methyl carbon.

IR Spectroscopy (Predicted):

  • Broad peak at ~3300 cm⁻¹: O-H stretching of the alcohol.

  • Peaks at ~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

  • Peak at ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): m/z = 130.

  • Key Fragments: Loss of water (M-18), loss of an ethyl group (M-29), loss of a propyl group (M-43), and cleavage at the quaternary carbon.

Experimental Protocols: Synthesis of this compound

Two plausible synthetic routes for this compound are the hydroboration-oxidation of 3,3-dimethyl-1-hexene and the Grignard reaction with 3,3-dimethylhexanal.

Synthesis via Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

This two-step method provides an anti-Markovnikov addition of water across the double bond of an alkene, yielding the primary alcohol.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation 3,3-Dimethyl-1-hexene 3,3-Dimethyl-1-hexene Trialkylborane intermediate Trialkylborane intermediate 3,3-Dimethyl-1-hexene->Trialkylborane intermediate This compound This compound Trialkylborane intermediate->this compound H2O2, NaOH G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation (Work-up) Propyl Bromide Propyl Bromide Propylmagnesium Bromide Propylmagnesium Bromide Propyl Bromide->Propylmagnesium Bromide Mg, dry ether Propylmagnesium Bromide3,3-Dimethylbutanal Propylmagnesium Bromide3,3-Dimethylbutanal Alkoxide Intermediate Alkoxide Intermediate Propylmagnesium Bromide3,3-Dimethylbutanal->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound H3O+

References

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol (CAS: 10524-70-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexanol, a branched primary alcohol. Due to the limited availability of experimental data for this specific compound, this guide also includes information on related aliphatic alcohols to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound is an eight-carbon primary alcohol.[1][2][3] Its structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 10524-70-6[1][2][3]
Density 0.835 g/mL (estimated)[1]
Refractive Index 1.431 (estimated)[1]
Boiling Point 170.96 °C (estimated)ChemicalBook
Melting Point -61.15 °C (estimated)ChemicalBook

Note: Most of the physical properties listed are estimated due to a lack of experimentally determined values in the available literature.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of primary alcohols is the Grignard reaction.[4][5][6][7] This involves the reaction of a Grignard reagent with formaldehyde.[4][5][7] For the synthesis of this compound, a plausible route would involve the reaction of 3,3-dimethylpentylmagnesium halide with formaldehyde.

Hypothetical Experimental Protocol for the Synthesis of this compound via Grignard Reaction:

Materials:

  • 1-bromo-3,3-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Formaldehyde (paraformaldehyde can be depolymerized)

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (3,3-dimethylpentylmagnesium bromide).

  • Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the stirred Grignard solution. Alternatively, a solution of formaldehyde in anhydrous ether can be added. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Diagram 1: Proposed Synthesis of this compound

G 1-bromo-3,3-dimethylpentane 1-bromo-3,3-dimethylpentane Grignard Reagent Grignard Reagent 1-bromo-3,3-dimethylpentane->Grignard Reagent 1. Mg, Et2O Mg, Et2O Mg, Et2O Intermediate Intermediate Grignard Reagent->Intermediate 2. Formaldehyde Formaldehyde Formaldehyde This compound This compound Intermediate->this compound 3. H3O+ workup H3O+ H3O+

Caption: Grignard synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A triplet corresponding to the -CH₂OH protons. - A singlet for the two -CH₃ groups at the C3 position. - Multiplets for the other methylene and methyl protons in the alkyl chain.
¹³C NMR - A peak for the -CH₂OH carbon. - A quaternary carbon peak for the C3 atom. - Peaks for the two equivalent methyl carbons at C3. - Peaks for the remaining carbons in the alkyl chain.
IR Spectroscopy - A broad O-H stretching band around 3300-3400 cm⁻¹. - C-H stretching peaks around 2850-2960 cm⁻¹. - A C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 130. - Fragmentation patterns typical for primary alcohols, including loss of water (M-18) and alpha-cleavage.

Biological Activity and Toxicology

Specific studies on the biological activity and toxicology of this compound are scarce. However, general information on aliphatic alcohols can provide some insights.

The toxicity of aliphatic alcohols is often related to their chain length and hydrophobicity.[8] Longer chain alcohols tend to have a greater disruptive effect on cell membranes.[9][10] Branched-chain alcohols may exhibit different toxicological profiles compared to their linear isomers.[11] Short-chain alcohols can induce cytotoxicity through various mechanisms, including alterations in lipid metabolism and increased production of reactive oxygen species.[12]

It is important to note that a structurally related compound, 3,3-dimethyl-1-butanol, has been investigated for its biological activities, including its role in ameliorating collagen-induced arthritis, independent of its effects on trimethylamine (TMA) lyase activity. This suggests that branched-chain alcohols may have specific biological effects worthy of further investigation.

Diagram 2: Potential Metabolic Pathway of this compound

G A This compound B 3,3-Dimethylhexanal A->B Alcohol Dehydrogenase C 3,3-Dimethylhexanoic Acid B->C Aldehyde Dehydrogenase D Further Metabolism (e.g., Beta-oxidation) C->D

Caption: General metabolic pathway for a primary alcohol.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structure as a branched primary alcohol suggests potential uses as:

  • A building block in organic synthesis: Its unique steric hindrance due to the gem-dimethyl group could be useful in the synthesis of complex molecules.

  • A solvent or co-solvent: Its amphiphilic nature may lend it to applications where both polar and non-polar characteristics are required.

  • A starting material for the synthesis of esters or ethers: These derivatives could have applications as fragrances, plasticizers, or in other specialty chemical formulations.

Given the biological activity of the related 3,3-dimethyl-1-butanol, this compound and its derivatives could be of interest for screening in various biological assays.

Diagram 3: General Experimental Workflow for Biological Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Synthesis of This compound B Purification and Characterization A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Enzyme Inhibition Assays B->D E Receptor Binding Assays B->E F Determine IC50/EC50 C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A general workflow for in vitro screening.

Safety and Handling

This guide serves as a starting point for researchers interested in this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

Core Physical Properties of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-hexanol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed overview of the core physical properties of this compound, an alcohol with potential applications in various scientific domains. The information herein is presented to facilitate further research and development.

A summary of the key physical properties of this compound is provided in the table below. These values are essential for predicting the compound's behavior in various experimental and physiological settings.

Physical PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 170.96 °C (estimated)[2]
Melting Point -61.15 °C (estimated)[2]
Density 0.835 g/cm³[2][3]
Refractive Index 1.4310[2]
Solubility As a general trend for alcohols, solubility in water decreases as the carbon chain length increases. Conversely, solubility in nonpolar organic solvents increases with the length of the carbon chain. Specific quantitative solubility data for this compound is not readily available in the cited literature.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

  • The pycnometer is emptied, dried, and then filled with the liquid sample (this compound) at the same temperature and weighed (m₃).

  • The density of the liquid is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft tissue paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed and the instrument's light source is turned on.

  • The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid sample.

BoilingPointWorkflow start Start prep_sample Prepare Sample (Place in test tube with inverted capillary) start->prep_sample setup_apparatus Assemble Apparatus (Attach to thermometer, place in Thiele tube) prep_sample->setup_apparatus heat_sample Gently Heat Sample setup_apparatus->heat_sample observe_bubbles Observe Bubble Stream heat_sample->observe_bubbles rapid_bubbles Rapid & Continuous Bubbles? observe_bubbles->rapid_bubbles rapid_bubbles->heat_sample No cool_down Remove Heat & Allow to Cool rapid_bubbles->cool_down Yes observe_entry Observe Liquid Entry into Capillary cool_down->observe_entry record_temp Record Temperature (Boiling Point) observe_entry->record_temp end End record_temp->end

Boiling Point Determination Workflow

References

Spectroscopic Analysis of 3,3-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,3-Dimethyl-1-hexanol is an organic alcohol with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol .[1] Its structure consists of a hexane main chain with two methyl groups attached to the third carbon atom and a primary alcohol functional group at the first position. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining such spectra are also outlined for researchers and scientists in drug development and chemical analysis.

Predicted Spectroscopic Data

Due to a lack of readily available, experimentally-derived spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the alkyl chain structure.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (-CH₂OH)~3.6Triplet (t)2H
H-2 (-C(CH₃)₂CH₂ CH₂OH)~1.5Triplet (t)2H
H-6 (-CH₃)~0.9Triplet (t)3H
H-4, H-5 (-CH₂CH₂-)~1.2-1.4Multiplet (m)4H
-C(CH₃ )₂~0.9Singlet (s)6H
-OHVariable (Broad Singlet)Singlet (s)1H

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon attached to the oxygen atom is expected to be the most deshielded.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-C H₂OH)60-65
C-2 (-C(CH₃)₂C H₂CH₂OH)40-45
C-3 (-C (CH₃)₂)30-35
C-4, C-5 (-C H₂C H₂-)20-30
C-6 (-C H₃)~14
-C(C H₃)₂25-30
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad)O-H stretchAlcohol (-OH)
2850-2960 (strong)C-H stretchAlkane (-CH₃, -CH₂)
1450-1470C-H bendAlkane (-CH₂)
1365-1385C-H bendAlkane (-CH₃)
1050-1150 (strong)C-O stretchPrimary Alcohol

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is not expected to show a strong molecular ion peak (M⁺) at m/z 130 due to the lability of the alcohol. Common fragmentation patterns for alcohols include α-cleavage and dehydration (loss of water).[4]

m/z (Mass/Charge Ratio) Predicted Fragment Fragmentation Pathway
112[M-H₂O]⁺Dehydration (Loss of water)
101[M-C₂H₅]⁺Loss of an ethyl group
87[M-C₃H₇]⁺Loss of a propyl group
71[C₅H₁₁]⁺Cleavage of the C-C bond adjacent to the quaternary carbon
57[C₄H₉]⁺ (t-butyl cation)α-cleavage leading to a stable tertiary carbocation
31[CH₂OH]⁺α-cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 instrument operating at 300 MHz for ¹H and 75.5 MHz for ¹³C.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: First, run a background spectrum of the clean, empty salt plates to account for any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H: Chemical Shift, Integration, Multiplicity ¹³C: Chemical Shift NMR->Data_NMR Data_IR Wavenumber vs. Transmittance Functional Group Identification IR->Data_IR Data_MS m/z vs. Abundance Fragmentation Pattern MS->Data_MS Elucidation Structure Elucidation Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexanol, a valuable chemical compound for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, and outlines a general experimental workflow for its synthesis and purification.

Nomenclature and Identification

The unequivocally recognized IUPAC name for this compound is 3,3-dimethylhexan-1-ol .[1][2] It is registered under the CAS Number 10524-70-6.[2] This primary alcohol is characterized by a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

  • 1-Hexanol, 3,3-dimethyl-[1]

  • This compound[1]

  • 3,3-dimethylhexan-1-ol[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
Density 0.835 g/mLStenutz[3]
Refractive Index 1.431Stenutz[3]
Molecular Refractive Power 40.37 mL/molStenutz[3]
Molar Volume 156.0 mL/molStenutz[3]
CAS Number 10524-70-6NIST WebBook[2]

Experimental Protocols

While specific, detailed experimental protocols for novel applications of this compound are often proprietary or published within specific research articles, a general methodology for its synthesis can be outlined based on common organic chemistry principles. A plausible synthetic route would involve the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from a suitable Grignard reagent and an epoxide.

Materials:

  • 1-bromopropane

  • Magnesium turnings

  • Dry diethyl ether

  • 2,2-dimethyloxirane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Distillation apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent (Propylmagnesium bromide):

    • All glassware must be thoroughly dried to exclude moisture.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and dry diethyl ether.

    • Slowly add a solution of 1-bromopropane in dry diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Maintain the reaction at a gentle reflux until all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

  • Reaction with Epoxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 2,2-dimethyloxirane in dry diethyl ether to the cooled Grignard reagent. This reaction is also exothermic and the temperature should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Separate the organic layer (diethyl ether) from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer with two additional portions of diethyl ether to recover any dissolved product.

    • Combine all organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reagent_prep Grignard Reagent Preparation reaction Reaction with 2,2-dimethyloxirane reagent_prep->reaction Propylmagnesium bromide quench Quenching with aq. NH4Cl reaction->quench Crude Product Mixture extraction Solvent Extraction quench->extraction drying Drying with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure 3,3-Dimethyl- 1-hexanol distillation->product

References

In-Depth Technical Guide to 3,3-Dimethyl-1-hexanol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-1-hexanol, including its molecular formula and weight. A detailed experimental protocol for a plausible synthetic route is presented, alongside a visualization of the synthetic pathway, to support researchers in the fields of organic chemistry and drug development.

Core Properties of this compound

This compound is a branched primary alcohol. Its molecular structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2]
Density 0.835 g/mL[4]
Boiling Point Not available
Melting Point Not available
CAS Registry Number 10524-70-6[2][3]

Synthesis of this compound

A reliable method for the synthesis of this compound is through a Grignard reaction. This common carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon of an aldehyde or ketone.[7] For the synthesis of the primary alcohol this compound, the reaction of ethylmagnesium bromide (a Grignard reagent) with 3,3-dimethylbutanal is a suitable approach.[8]

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3,3-Dimethylbutanal

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, ethylmagnesium bromide.

  • Reaction with 3,3-Dimethylbutanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 3,3-dimethylbutanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3,3-dimethylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Two layers will form: an organic layer (ether) and an aqueous layer.

    • Separate the layers and extract the aqueous layer with diethyl ether two more times to recover any dissolved product.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Grignard synthesis of this compound.

Synthesis_of_3_3_Dimethyl_1_hexanol cluster_reactants Reactants cluster_process Process cluster_products Products ethyl_bromide Ethyl Bromide grignard_formation Grignard Reagent Formation ethyl_bromide->grignard_formation magnesium Magnesium magnesium->grignard_formation diethyl_ether Anhydrous Diethyl Ether diethyl_ether->grignard_formation dimethylbutanal 3,3-Dimethylbutanal grignard_reaction Grignard Reaction dimethylbutanal->grignard_reaction grignard_reagent Ethylmagnesium Bromide grignard_formation->grignard_reagent alkoxide Magnesium Alkoxide Intermediate grignard_reaction->alkoxide hydrolysis Hydrolysis (Work-up) final_product This compound hydrolysis->final_product Crude purification Purification (Distillation) purification->final_product Pure grignard_reagent->grignard_reaction alkoxide->hydrolysis final_product->purification

Caption: Grignard synthesis of this compound.

References

Solubility Profile of 3,3-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexanol, a branched-chain primary alcohol, presents a unique solubility profile crucial for its application in various laboratory and industrial settings, including chemical synthesis, formulation development, and biological studies. Understanding its solubility in a range of common laboratory solvents is paramount for designing experiments, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the solubility of this compound, including estimated quantitative data, a general experimental protocol for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar, bulky C8 hydrocarbon tail. This amphipathic nature dictates its solubility behavior. The long, branched alkyl chain reduces its affinity for highly polar solvents like water, while the hydroxyl group allows for some interaction with polar molecules. Conversely, the significant nonpolar character of the molecule suggests good solubility in nonpolar and weakly polar organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in common laboratory solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations and should be confirmed experimentally for precise applications.

SolventSolvent ClassEstimated Solubility
WaterPolar ProticSparingly Soluble / Slightly Soluble
MethanolPolar ProticSoluble / Miscible
EthanolPolar ProticSoluble / Miscible
AcetonePolar AproticSoluble / Miscible
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Miscible
Diethyl EtherNonpolarSoluble / Miscible
TolueneNonpolarSoluble / Miscible
HexaneNonpolarSoluble / Miscible

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound in a given solvent.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, hexane)

  • Test tubes or small vials with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label test tubes for each solvent to be tested.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of the chosen solvent to its respective labeled test tube.

  • Solute Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the solvent.

  • Mixing: Cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the mixture for the presence of undissolved solute.

    • Soluble/Miscible: The mixture is a clear, single phase with no visible particles of the solute.

    • Partially Soluble: Some of the solute has dissolved, but a visible amount remains undissolved, or the solution is cloudy.

    • Insoluble: The solute does not appear to dissolve, and two distinct phases may be present.

  • Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves completely, continue to add pre-weighed increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., undissolved solute remains). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility.

  • Temperature Control: For more precise measurements, perform the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Solvent add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add 10 mg of This compound add_solvent->add_solute mix Vortex for 30-60s add_solute->mix observe Visually Inspect Mixture mix->observe soluble Soluble/ Miscible observe->soluble Clear Solution insoluble Insoluble/ Slightly Soluble observe->insoluble Cloudy or Undissolved Solid end End: Record Result soluble->end insoluble->end

Caption: A workflow for the qualitative determination of solubility.

Logical Relationship of Solubility

The interplay between the molecular structure of this compound and the properties of the solvent dictates its solubility. This relationship can be visualized as follows:

Solubility_Factors solute This compound polar_group Polar -OH Group (Hydrogen Bonding) solute->polar_group nonpolar_group Nonpolar C8 Alkyl Chain (van der Waals Forces) solute->nonpolar_group solubility Solubility Outcome polar_group->solubility Interaction with Polar Solvents nonpolar_group->solubility Interaction with Nonpolar Solvents solvent Solvent polar_solvent Polar Solvents (e.g., Water, Ethanol) solvent->polar_solvent nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) solvent->nonpolar_solvent polar_solvent->solubility nonpolar_solvent->solubility high_solubility High Solubility/ Miscibility solubility->high_solubility Matching Polarity low_solubility Low Solubility/ Immiscibility solubility->low_solubility Mismatched Polarity

Caption: Factors influencing the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively documented, a strong understanding of its structural characteristics allows for reliable estimations of its behavior in common laboratory solvents. It is anticipated to be highly soluble in a range of organic solvents, from moderately polar to nonpolar, and sparingly soluble in water. For critical applications, the experimental protocol provided herein offers a straightforward method for determining its solubility to the required degree of accuracy. The provided diagrams offer a visual representation of the practical and theoretical considerations for working with this compound.

An In-depth Technical Guide to the Thermophysical Properties of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermophysical properties of 3,3-Dimethyl-1-hexanol (CAS: 10524-70-6). Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from computational predictions, data on analogous compounds, and standardized experimental methodologies for alcohols. The guide is intended to serve as a foundational resource for professionals in research and drug development, offering structured data tables, detailed experimental protocols, and visualizations of key workflows and property relationships.

Introduction

This compound is an eight-carbon primary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a quaternary carbon at position 3, influences its molecular packing and intermolecular interactions, which in turn dictate its bulk thermophysical properties. These properties are critical for a wide range of applications, including its use as a solvent, a reactant in chemical synthesis, and a component in formulation development. Understanding properties such as density, viscosity, and heat capacity is essential for process design, reaction engineering, and ensuring the safety and efficacy of pharmaceutical products.

This guide compiles the available data for this compound and provides context through comparison with related isomers. Furthermore, it outlines the standard experimental procedures for the precise measurement of these properties, offering a framework for researchers seeking to generate new data.

Physicochemical and Thermophysical Properties

The quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available computed data for the target molecule and experimental data for the related, structurally similar compound, 3,3-Dimethyl-1-butanol (Neohexanol), to provide a basis for estimation.

Table 1: General and Computed Properties of this compound

Property Value Source
IUPAC Name 3,3-dimethylhexan-1-ol [1]
CAS Number 10524-70-6 [2]
Molecular Formula C8H18O [1][2]
Molecular Weight 130.23 g/mol [1]
XLogP3 2.7 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 1 [1]

| Rotatable Bond Count | 4 |[1] |

Table 2: Experimental Thermophysical Properties of 3,3-Dimethyl-1-butanol (Analogue)

Property Value Conditions Source
Boiling Point 143 °C at 1 atm
Melting Point -60 °C at 1 atm
Density 0.844 g/mL at 25 °C

| Refractive Index | 1.414 | at 20 °C | |

Experimental Protocols for Thermophysical Property Determination

Accurate determination of thermophysical properties requires standardized experimental methods. The following section details common protocols for measuring key properties of liquid alcohols.

Density Measurement

Density is typically measured using a vibrating tube densitometer (oscillating U-tube).

  • Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the sample.

  • Procedure:

    • Calibrate the instrument using two standards of known density, typically dry air and ultrapure water.

    • Inject the sample liquid into the clean, dry U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier system.

    • Record the oscillation period and use the instrument's software to calculate the density based on the calibration constants.

    • Clean the tube with appropriate solvents and dry it before the next measurement.

Viscosity Measurement

Dynamic viscosity is commonly determined using a rotational viscometer or a capillary viscometer.

  • Principle (Rotational): A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag at a given rotational speed is measured and used to calculate the viscosity.

  • Procedure (Rotational):

    • Place a known volume of the sample in the instrument's sample cup.

    • Lower the appropriate spindle into the liquid to the correct immersion depth.

    • Bring the sample to the target temperature.

    • Begin rotation of the spindle at a set speed and allow the reading to stabilize.

    • Record the torque and convert it to a viscosity value in millipascal-seconds (mPa·s).

Heat Capacity Measurement

Specific heat capacity is most accurately measured using Differential Scanning Calorimetry (DSC).

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Procedure:

    • Perform a baseline run with two empty, hermetically sealed sample pans.

    • Place a precisely weighed sample (e.g., 5-10 mg) into a pan and seal it. An empty sealed pan is used as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the pans at a controlled, constant rate (e.g., 10 °C/min) over the desired temperature range.

    • Run a calibration standard (e.g., sapphire) under the same conditions.

    • The heat flow difference between the sample and the reference is measured. The specific heat capacity is calculated by comparing the sample's heat flow to that of the sapphire standard.[3]

Visualizations

Workflow and Relational Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships between key thermophysical properties.

G cluster_prep Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis P1 Obtain High-Purity This compound P2 Degas Sample (if necessary) P1->P2 M1 Calibrate Instrument (e.g., Densitometer) P2->M1 M2 Inject Sample & Set Temperature M1->M2 M3 Allow Thermal Equilibrium M2->M3 M4 Record Primary Signal (e.g., Oscillation Period) M3->M4 A1 Calculate Property (e.g., Density) M4->A1 A2 Perform Uncertainty Analysis A1->A2 A3 Report Final Value with Conditions A2->A3

Caption: Generalized workflow for measuring a thermophysical property.

G rho Density (ρ) nu Kinematic Viscosity (ν) rho->nu ν = μ / ρ alpha Thermal Diffusivity (α) rho->alpha cp Specific Heat Capacity (Cp) cp->alpha k Thermal Conductivity (k) k->alpha α = k / (ρ * Cp) mu Dynamic Viscosity (μ) mu->nu Pr Prandtl Number (Pr) nu->Pr Pr = ν / α alpha->Pr

Caption: Interrelation of key thermophysical properties.

Conclusion

While direct experimental data for the thermophysical properties of this compound remains limited, this guide provides a crucial starting point for researchers and developers. By utilizing computed values, data from structural analogues like 3,3-Dimethyl-1-butanol, and standardized experimental protocols, professionals can effectively estimate, and subsequently measure, the properties required for their work. The generation of high-quality experimental data for this compound is a clear area for future research that would benefit various fields of chemical and pharmaceutical science.

References

Potential Reaction Mechanisms Involving 3,3-Dimethyl-1-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 3,3-Dimethyl-1-hexanol, a primary alcohol with significant steric hindrance around the alpha and beta carbons. Due to its neopentyl-like structure, this compound exhibits unique reactivity, particularly in reactions proceeding through carbocation intermediates. This document details the expected reaction pathways for oxidation, dehydration, and Fischer esterification, supported by established chemical principles and analogous reactions of structurally similar alcohols.

Oxidation of this compound

The oxidation of the primary alcohol this compound can yield either 3,3-dimethylhexanal or 3,3-dimethylhexanoic acid, depending on the choice of oxidizing agent and reaction conditions. The steric hindrance provided by the gem-dimethyl group at the 3-position can influence the rate of these reactions.

Oxidation to 3,3-Dimethylhexanal (Aldehyde)

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid.

Reaction:

Mechanism with Pyridinium Chlorochromate (PCC):

A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). The reaction proceeds through the formation of a chromate ester followed by a beta-elimination.

Oxidation_to_Aldehyde Alcohol This compound ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Attack on Cr(VI) PCC PCC (Pyridinium Chlorochromate) PCC->ChromateEster Aldehyde 3,3-Dimethylhexanal ChromateEster->Aldehyde β-elimination Cr_IV Cr(IV) species ChromateEster->Cr_IV Pyridinium_HCl Pyridinium Hydrochloride ChromateEster->Pyridinium_HCl

Figure 1: Oxidation of this compound to 3,3-Dimethylhexanal using PCC.

Experimental Protocol (General for Primary Alcohols):

A solution of this compound in a chlorinated solvent such as dichloromethane (DCM) is added to a suspension of PCC. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts, and the solvent is evaporated to yield the crude aldehyde.

Oxidation to 3,3-Dimethylhexanoic Acid (Carboxylic Acid)

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid.

Reaction:

Mechanism with Jones Reagent (CrO₃/H₂SO₄ in Acetone):

The Jones oxidation is a robust method for this transformation. The mechanism is similar to the PCC oxidation in that it proceeds through a chromate ester, but the aqueous acidic conditions facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized.

Oxidation_to_Carboxylic_Acid Alcohol This compound Aldehyde 3,3-Dimethylhexanal (intermediate) Alcohol->Aldehyde Oxidation Jones Jones Reagent (CrO3, H2SO4, Acetone) Jones->Aldehyde CarboxylicAcid 3,3-Dimethylhexanoic Acid Jones->CarboxylicAcid GemDiol Gem-diol hydrate Aldehyde->GemDiol Hydration GemDiol->CarboxylicAcid Further Oxidation

Figure 2: Oxidation of this compound to 3,3-Dimethylhexanoic Acid.

Experimental Protocol (General for Primary Alcohols):

Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water. This solution is then added dropwise to a solution of this compound in acetone at a low temperature (typically 0 °C). The reaction is usually rapid and exothermic. After the oxidation is complete, the excess oxidant is quenched with isopropanol, and the product is extracted with an organic solvent.

Oxidation Product Reagent Typical Yield (General Primary Alcohols) Reference
3,3-DimethylhexanalPCC in CH₂Cl₂70-90%General Organic Chemistry Texts
3,3-Dimethylhexanoic AcidJones Reagent75-95%General Organic Chemistry Texts

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism, involving the formation of a primary carbocation which will readily undergo rearrangement to a more stable secondary or tertiary carbocation. This rearrangement is a hallmark of neopentyl-type systems and leads to a mixture of alkene products.[1]

Mechanism:

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), followed by the loss of a water molecule to form a primary carbocation. This unstable intermediate will then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which is then deprotonated to yield the alkene products. Due to the structure of this compound, a 1,2-hydride shift from the adjacent methylene group is the most likely initial rearrangement.

Dehydration_Mechanism Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation (unstable) Protonated_Alcohol->Primary_Carbocation - H2O Secondary_Carbocation Secondary Carbocation (via 1,2-hydride shift) Primary_Carbocation->Secondary_Carbocation 1,2-H~ shift Tertiary_Carbocation Tertiary Carbocation (via 1,2-methyl shift) Secondary_Carbocation->Tertiary_Carbocation 1,2-CH3~ shift Alkene_1 3,3-Dimethyl-1-hexene (minor) Secondary_Carbocation->Alkene_1 - H+ Alkene_2 3,3-Dimethyl-2-hexene (major, Zaitsev) Secondary_Carbocation->Alkene_2 - H+ Alkene_3 2,3-Dimethyl-2-hexene (rearranged major) Tertiary_Carbocation->Alkene_3 - H+

Figure 3: Dehydration of this compound with Carbocation Rearrangement.

Expected Products:

The dehydration of this compound is expected to yield a mixture of alkenes. The major product will likely be the most stable, more substituted alkene, in accordance with Zaitsev's rule.[2] Due to the potential for multiple rearrangements, a complex mixture of isomers is possible.

Experimental Protocol (General for Primary Alcohols):

This compound is heated with a strong acid such as concentrated sulfuric acid or phosphoric acid.[1] The alkene products are typically distilled from the reaction mixture as they are formed to shift the equilibrium towards the products. The distillate is then washed with a basic solution to remove any acidic impurities, dried, and purified by fractional distillation. For the dehydration of 1-hexanol, reaction temperatures of 150-180°C with a copper(II) triflate catalyst have been reported to give good yields of hexenes.[3]

Alkene Product Expected Major/Minor Governing Principle
3,3-Dimethyl-1-hexeneMinorHofmann-like product from unrearranged carbocation
3,3-Dimethyl-2-hexeneMajor (from 1,2-H~ shift)Zaitsev's Rule
2,3-Dimethyl-2-hexeneMajor (from 1,2-CH₃~ shift)Zaitsev's Rule, thermodynamic stability

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester. The reaction with the sterically hindered this compound is expected to be slower than with unhindered primary alcohols.

Reaction (with Acetic Acid):

Mechanism:

The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Alcohol This compound Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester 3,3-Dimethylhexyl Ester Protonated_Ester->Ester - H+

Figure 4: Fischer Esterification of this compound.

Experimental Protocol (General):

This compound and a carboxylic acid (e.g., acetic acid) are refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). To drive the equilibrium towards the product, either the alcohol or the carboxylic acid can be used in excess, or water can be removed as it is formed using a Dean-Stark apparatus. After the reaction is complete, the mixture is washed with a basic solution to remove the acid catalyst and unreacted carboxylic acid, dried, and the ester is purified by distillation. For the esterification of isopentyl alcohol with acetic acid, a 65% yield is obtained with equimolar reactants, which increases to 97% with a 10-fold excess of the alcohol.[4]

Reactants Ester Product Typical Yield (General Primary Alcohols) Reference
This compound + Acetic Acid3,3-Dimethylhexyl acetate60-95% (depending on conditions)[4]
This compound + Propanoic Acid3,3-Dimethylhexyl propanoate60-95% (depending on conditions)[4]

Note: The yields presented in the tables are general ranges for the respective reactions with primary alcohols and may vary for the sterically hindered this compound. Specific experimental data for this compound is limited in the public domain. The provided protocols are based on well-established procedures for similar substrates and should be adapted and optimized for the specific case of this compound.

References

Methodological & Application

Synthesis of 3,3-Dimethyl-1-hexanol from tert-Butyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-1-hexanol, a valuable building block in organic synthesis and drug development, starting from readily available tert-butyl compounds. Three primary synthetic routes are presented, with a focus on practicality, yield, and scalability.

Introduction

This compound is a primary alcohol with a sterically hindered neopentyl-like core. This structural motif is of interest in medicinal chemistry for its potential to introduce metabolic stability and modulate lipophilicity in drug candidates. The synthesis of this alcohol can be approached through several key retrosynthetic disconnections, primarily involving the formation of the C-C bond alpha or beta to the hydroxyl group, or the direct functionalization of a pre-existing carbon skeleton. This guide outlines three effective strategies, starting from tert-butyl precursors, and provides detailed protocols for their implementation in a laboratory setting.

Synthetic Strategies Overview

Three principal synthetic pathways for the preparation of this compound from tert-butyl compounds have been evaluated:

  • Grignard Reaction with an Epoxide or Dihaloalkane: This classical approach involves the nucleophilic attack of a tert-butyl Grignard reagent on a suitable electrophile to construct the carbon backbone. While conceptually straightforward, this route can be complicated by side reactions.

  • Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene: This elegant two-step sequence provides the target alcohol with high regioselectivity. The key challenge lies in the efficient synthesis of the requisite alkene precursor from a tert-butyl starting material.

  • Reduction of 3,3-Dimethylhexanoic Acid or its Ester: This method involves the synthesis of a carboxylic acid derivative with the desired carbon skeleton, followed by its reduction to the primary alcohol.

The following sections provide a detailed analysis of each route, including experimental protocols and comparative data.

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Intermediates Key Reactions Typical Overall Yield Advantages Disadvantages
1tert-Butanoltert-Butylmagnesium chloride, 3,3-Dimethyl-1-halobutaneGrignard Reaction, HydrolysisModerateUtilizes fundamental and well-known reactions.Prone to side reactions (e.g., formation of halohydrins with epoxides), potentially leading to lower yields and purification challenges.[1]
2Pinacolone3,3-Dimethyl-1-hexeneWittig or Shapiro Reaction, Hydroboration-OxidationHighHigh regioselectivity in the hydroboration-oxidation step, leading to excellent purity of the primary alcohol.[2]Requires the synthesis and handling of organophosphorus or organolithium reagents.
3PinacoloneEthyl 3-hydroxy-3,3-dimethylhexanoate, 3,3-Dimethylhexanoic acidReformatsky or Darzens Reaction, Dehydration, Hydrogenation, ReductionModerate to HighAvoids the use of highly basic organolithium reagents in the main chain-forming step.Multi-step synthesis with potential for yield loss at each stage.

Experimental Protocols

Route 1 (Alternative): Grignard Reaction with 1,2-Dihaloethane followed by Hydrolysis

This protocol is adapted from a patented procedure for the synthesis of a related alcohol, 3,3-dimethyl-1-butanol, and is proposed as a potential route to this compound, though optimization may be required.[1][3]

Step 1a: Preparation of tert-Butyl Chloride

  • Materials: tert-Butanol, concentrated Hydrochloric Acid.

  • Procedure: In a well-ventilated fume hood, cautiously add 100 mL of tert-butanol to a 500 mL separatory funnel. Add 200 mL of concentrated hydrochloric acid. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure. Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine. Dry the organic layer over anhydrous calcium chloride, decant, and distill to obtain pure tert-butyl chloride.

Step 1b: Preparation of tert-Butylmagnesium Chloride

  • Materials: Magnesium turnings, tert-Butyl chloride, Anhydrous diethyl ether, Iodine crystal (initiator).

  • Procedure: To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 12.2 g (0.5 mol) of magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 46.3 g (0.5 mol) of tert-butyl chloride in 150 mL of anhydrous diethyl ether. Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle refluxing), gently warm the flask. Once the reaction has initiated, add the remainder of the tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes.

Step 1c: Reaction with 1,2-Dichloroethane and Hydrolysis

  • Materials: tert-Butylmagnesium chloride solution, 1,2-Dichloroethane, Sodium hydroxide, Diethyl ether, Hydrochloric acid.

  • Procedure: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 59.4 g (0.6 mol) of 1,2-dichloroethane in 100 mL of anhydrous diethyl ether via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain crude 1-chloro-3,3-dimethylbutane. This intermediate is then refluxed with a 2M aqueous solution of sodium hydroxide for 6 hours. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried, and concentrated. The resulting crude 3,3-dimethyl-1-butanol would need to be purified by distillation. To obtain this compound, this procedure would need to be adapted, for instance by using 1,2-dichlorobutane, though yields and side reactions would need to be investigated. A patent suggests a 95% yield for the hydrolysis step to the butanol derivative.[1]

Route 2: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene (Recommended)

This is the most reliable and high-yielding route presented.

Step 2a: Synthesis of 3,3-Dimethyl-1-hexene via Wittig Reaction

  • Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Pinacolone, Anhydrous tetrahydrofuran (THF).

  • Procedure: In a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), suspend 35.7 g (0.1 mol) of methyltriphenylphosphonium bromide in 200 mL of anhydrous THF. Cool the suspension to 0 °C and slowly add 62.5 mL of a 1.6 M solution of n-BuLi in hexanes (0.1 mol). Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add a solution of 10.0 g (0.1 mol) of pinacolone in 50 mL of anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the addition of 50 mL of water. Extract the product with pentane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by distillation. The crude product, 3,3-dimethyl-1-hexene, can be purified by fractional distillation. Typical yields for this Wittig reaction are in the range of 70-85%.

Step 2b: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

  • Materials: 3,3-Dimethyl-1-hexene, Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Anhydrous tetrahydrofuran (THF).

  • Procedure: In a 250 mL flask, dissolve 11.2 g (0.1 mol) of 3,3-dimethyl-1-hexene in 50 mL of anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Slowly add 37 mL of a 1.0 M solution of BH3·THF (0.037 mol) via syringe, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Cool the reaction mixture back to 0 °C and cautiously add 15 mL of 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 15 mL of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 40 °C. Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation. This reaction typically proceeds with high yield (90-95%) and excellent regioselectivity, with a reported 94:6 ratio of the primary to the secondary alcohol.[4]

Route 3: Reduction of 3,3-Dimethylhexanoic Acid

Step 3a: Synthesis of Ethyl 3-hydroxy-3,3-dimethylhexanoate via Reformatsky Reaction

  • Materials: Pinacolone, Ethyl bromoacetate, Zinc dust (activated), Anhydrous benzene or toluene, Iodine crystal (activator).

  • Procedure: In a flame-dried 500 mL flask, place 13.1 g (0.2 mol) of activated zinc dust and a crystal of iodine. Assemble a reflux condenser and a dropping funnel. Add a solution of 10.0 g (0.1 mol) of pinacolone and 33.4 g (0.2 mol) of ethyl bromoacetate in 100 mL of anhydrous benzene to the dropping funnel. Add a small amount of the solution to the zinc and gently warm to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the reaction mixture and hydrolyze by pouring it into a mixture of ice and 10% sulfuric acid. Separate the organic layer, and extract the aqueous layer with benzene. Wash the combined organic layers with 10% sodium bicarbonate solution, then with water, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting β-hydroxy ester can be purified by vacuum distillation.

Step 3b: Dehydration, Hydrogenation, and Reduction to this compound

  • Dehydration: The β-hydroxy ester from the previous step can be dehydrated to a mixture of α,β- and β,γ-unsaturated esters using a variety of dehydrating agents (e.g., iodine in refluxing benzene, or p-toluenesulfonic acid).

  • Hydrogenation: The resulting unsaturated ester is then hydrogenated over a catalyst such as palladium on carbon (Pd/C) to yield ethyl 3,3-dimethylhexanoate.

  • Reduction: The saturated ester is then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH4). In a typical procedure, a solution of the ester in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in ether at 0 °C. The reaction is then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting salts are filtered off, and the filtrate is dried and concentrated to give the desired alcohol. The overall yield for this multi-step sequence will be lower than Route 2.

Visualizations

Synthetic Pathway Diagrams

Synthesis_Route_1 tert_butanol tert-Butanol tert_butyl_chloride tert-Butyl Chloride tert_butanol->tert_butyl_chloride HCl grignard tert-Butylmagnesium Chloride tert_butyl_chloride->grignard Mg, Et2O intermediate 1-Chloro-3,3-dimethylhexane grignard->intermediate + 1,2-Dichlorobutane dihaloalkane 1,2-Dichlorobutane dihaloalkane->intermediate product This compound intermediate->product NaOH, H2O

Caption: Route 1: Grignard-based synthesis.

Synthesis_Route_2 pinacolone Pinacolone alkene 3,3-Dimethyl-1-hexene pinacolone->alkene Wittig Reaction wittig_reagent Methyltriphenyl- phosphonium ylide wittig_reagent->alkene product This compound alkene->product 1. BH3·THF 2. H2O2, NaOH

Caption: Route 2: Hydroboration-oxidation pathway.

Synthesis_Route_3 pinacolone Pinacolone beta_hydroxy_ester β-Hydroxy Ester pinacolone->beta_hydroxy_ester Reformatsky Reaction reformatsky_reagent Ethyl bromoacetate, Zn reformatsky_reagent->beta_hydroxy_ester unsaturated_ester Unsaturated Ester beta_hydroxy_ester->unsaturated_ester Dehydration saturated_ester Saturated Ester unsaturated_ester->saturated_ester Hydrogenation product This compound saturated_ester->product LiAlH4

Caption: Route 3: Carboxylic acid reduction pathway.

Conclusion

The synthesis of this compound from tert-butyl compounds can be achieved through multiple effective routes. The hydroboration-oxidation of 3,3-dimethyl-1-hexene (Route 2) stands out as a highly efficient and selective method, likely to provide the highest yield of the pure primary alcohol. The Grignard-based approach (Route 1), while fundamental, may require significant optimization to overcome side reactions. The reduction of a carboxylic acid derivative (Route 3) offers a viable alternative, particularly if the multi-step nature of the synthesis is not a primary concern. The choice of the optimal route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and desired purity of the final product.

References

Application Note: Synthesis of 3,3-Dimethyl-1-hexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3,3-dimethyl-1-hexanol, a tertiary alcohol with potential applications in organic synthesis and drug development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the reaction between ethylmagnesium bromide and 3,3-dimethylbutanal, followed by an acidic workup. This document includes a comprehensive experimental procedure, tabulated data for key reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[1][2] This reaction is a cornerstone of organic synthesis due to its effectiveness in forming new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors. The synthesis of this compound serves as an excellent example of a Grignard reaction, where the nucleophilic ethyl group of ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3,3-dimethylbutanal. Subsequent protonation of the resulting alkoxide in an acidic workup yields the desired tertiary alcohol.[3][4] Careful control of reaction conditions, particularly the exclusion of water, is critical for the success of the Grignard synthesis, as the Grignard reagent is a strong base and will react with protic solvents.[5][6]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
Magnesium turningsMg24.31>99%Sigma-Aldrich
BromoethaneC₂H₅Br108.97>99%Sigma-Aldrich
Anhydrous diethyl ether(C₂H₅)₂O74.12>99.7%Sigma-Aldrich
IodineI₂253.81CrystalSigma-Aldrich
3,3-DimethylbutanalC₆H₁₂O100.16>98%Sigma-Aldrich
Hydrochloric acidHCl36.463 M (aqueous)Fisher Scientific
Saturated sodium bicarbonateNaHCO₃84.01Aqueous solutionFisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04GranularFisher Scientific

Experimental Protocol

The synthesis of this compound is performed in two main stages: the preparation of the Grignard reagent (ethylmagnesium bromide) and the subsequent reaction with 3,3-dimethylbutanal.

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent the deactivation of the Grignard reagent.

  • Initiation: Place magnesium turnings (1.0 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.05 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.

  • Reaction: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part 2: Synthesis of this compound
  • Aldehyde Addition: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Dissolve 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction mixture will likely become a viscous slurry.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Reaction Workflow

Grignard_Synthesis Workflow for the Synthesis of this compound cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Alcohol Synthesis and Workup A Assemble Flame-Dried Glassware B Add Mg Turnings and I₂ Crystal A->B D Initiate Reaction B->D C Prepare Bromoethane in Anhydrous Et₂O C->D E Dropwise Addition of Bromoethane Solution D->E F Stir at Room Temperature (30-60 min) E->F G Ethylmagnesium Bromide Solution F->G H Cool Grignard Reagent (Ice Bath) G->H Use Immediately J Dropwise Addition of Aldehyde H->J I Prepare 3,3-Dimethylbutanal in Anhydrous Et₂O I->J K Stir at Room Temperature (1-2 h) J->K L Quench with 3 M HCl (Ice Bath) K->L M Separate and Wash Organic Layer L->M N Dry with Na₂SO₄ and Filter M->N O Rotary Evaporation N->O P Purification by Distillation O->P Q Pure this compound P->Q

Figure 1. Experimental workflow for the Grignard synthesis of this compound.

Expected Results and Data

ParameterValue
Reactants
Magnesium1.0 eq
Bromoethane1.05 eq
3,3-Dimethylbutanal1.0 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether
Grignard Formation TemperatureReflux (initiated at RT)
Aldehyde Addition Temperature0 °C to RT
Reaction Time (Aldehyde)1-2 hours
Product
Product NameThis compound
Molecular FormulaC₈H₁₈O
Molar Mass ( g/mol )130.23
Expected Yield70-85%
AppearanceColorless liquid

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiateWet glassware or reagents; inactive magnesium surfaceEnsure all glassware is flame-dried and reagents are anhydrous. Crush a piece of magnesium with a glass rod to expose a fresh surface.
Low yield of productIncomplete Grignard formation; side reactions (e.g., Wurtz coupling)Ensure complete consumption of magnesium. Maintain a slow addition rate of the aldehyde to minimize side reactions.
Formation of a white precipitate during Grignard formationPresence of moistureEnsure all reagents and solvents are anhydrous. Use a nitrogen atmosphere.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using a Grignard reaction. By following the outlined procedures and paying close attention to the anhydrous conditions required, researchers can successfully synthesize this tertiary alcohol in good yield. The provided workflow diagram and data tables serve as a quick reference to facilitate experimental planning and execution. This protocol can be adapted for the synthesis of other tertiary alcohols by selecting the appropriate Grignard reagent and aldehyde or ketone.

References

Application Notes and Protocols for the Purification of Crude 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3,3-Dimethyl-1-hexanol, a valuable intermediate in organic synthesis and drug development. The described techniques are designed to remove common impurities such as starting materials, byproducts, and solvents, yielding a product of high purity suitable for sensitive downstream applications.

Overview of Purification Strategies

Crude this compound, a colorless liquid, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. The most common and effective methods include:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.

  • Flash Column Chromatography: A versatile technique for removing non-volatile impurities and compounds with similar boiling points but different polarities.

  • Preparative Gas Chromatography (Prep-GC): Offers the highest resolution for separating volatile impurities and isomers, suitable for obtaining very high purity material on a smaller scale.

The general workflow for the purification of crude this compound is outlined below.

PurificationWorkflow crude Crude this compound pre_treatment Pre-treatment (e.g., Aqueous Wash) crude->pre_treatment distillation Fractional Distillation pre_treatment->distillation  Boiling point differences chromatography Flash Column Chromatography pre_treatment->chromatography Polarity differences analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis prep_gc Preparative GC pure_product Pure this compound prep_gc->pure_product analysis->prep_gc Further purification analysis->pure_product  Purity > 99%

Caption: General workflow for the purification of crude this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for each purification technique when applied to crude this compound. These values are estimates based on typical results for similar alcohols and may vary depending on the initial purity of the crude material.

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesLimitations
Fractional Distillation 95-99%70-90%Scalable, cost-effective for large quantities.Ineffective for azeotropes and impurities with close boiling points.
Flash Column Chromatography >98%60-85%Highly effective for non-volatile impurities and polar compounds.Requires significant solvent usage, less scalable than distillation.
Preparative Gas Chromatography >99.5%40-70%Highest separation efficiency, excellent for volatile impurities.Small sample capacity, expensive instrumentation.

Experimental Protocols

Pre-treatment: Aqueous Wash

Prior to purification, it is often beneficial to perform an aqueous wash to remove any water-soluble impurities, such as salts or highly polar starting materials.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely. The organic layer (this compound) should be the top layer (density ~0.835 g/mL).

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent to obtain the pre-treated crude this compound.

Method 1: Fractional Distillation

This method is suitable for purifying crude this compound from impurities with boiling points that differ by at least 20-30 °C. The boiling point of this compound is approximately 177-179 °C at atmospheric pressure.

Apparatus Setup Diagram:

FractionalDistillation cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask with Crude this compound fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column thermometer Thermometer fractionating_column->thermometer condenser Condenser thermometer->condenser receiving_flask Receiving Flask condenser->receiving_flask water_out Water Out condenser->water_out water_in Water In water_in->condenser Coolant

Caption: Apparatus for fractional distillation.

Protocol:

  • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed.

  • Place the pre-treated crude this compound and a few boiling chips into the distilling flask.

  • Begin heating the distilling flask gently.

  • Monitor the temperature at the thermometer. The temperature will initially rise to the boiling point of the most volatile impurity.

  • Collect the first fraction (forerun) which contains low-boiling impurities. The temperature should then plateau at the boiling point of this compound.

  • Once the temperature stabilizes at the boiling point of the desired product (approx. 177-179 °C), switch to a clean receiving flask to collect the purified this compound.

  • Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before dismantling.

  • Analyze the purity of the collected fraction using GC-MS.

Method 2: Flash Column Chromatography

This technique is effective for removing impurities that have different polarities from this compound. As a relatively non-polar alcohol, it will elute from a silica gel column with a non-polar to moderately polar solvent system.

Logical Flow of Flash Chromatography:

FlashChromatography start Prepare Slurry (Silica Gel + Solvent) pack Pack Column start->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC) collect->analyze combine Combine Pure Fractions analyze->combine  Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for flash column chromatography.

Protocol:

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound. A typical system might be 10-20% ethyl acetate in hexanes.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.[2]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes. The volume of each fraction should be appropriate for the column size.[4]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[2]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Preparative Gas Chromatography (Prep-GC)

For obtaining the highest purity, preparative GC is the method of choice. It separates components based on their volatility and interaction with the stationary phase of the GC column.

Protocol:

  • Column Selection: Choose a preparative GC column with a stationary phase suitable for separating alcohols. A polar column, such as one with a polyethylene glycol (WAX) phase, is often effective.

  • Method Development:

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (oven temperature ramp) and carrier gas flow rate.

  • Preparative Run:

    • Inject an appropriate volume of the crude sample onto the preparative GC column. The injection volume will depend on the column dimensions and loading capacity.

    • Run the optimized GC method.

  • Fraction Collection:

    • The outlet of the GC is connected to a fraction collector.

    • Collect the fraction corresponding to the retention time of this compound in a cooled trap.

  • Purity Verification:

    • Analyze the collected fraction using an analytical GC-MS to confirm its purity.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of volatile compounds like this compound. It provides both quantitative information about the purity and qualitative information about the identity of any remaining impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified product and to detect any impurities that may not be visible by GC-MS.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high standards required for their work.

References

Application Note: GC-MS Analysis of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-1-hexanol is a branched primary alcohol that can be found as a volatile organic compound in various matrices. Its analysis is crucial in fields such as fragrance research, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical and chemical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The method involves the introduction of a sample containing this compound into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

Experimental Protocols

1. Reagents and Materials

  • Analytical Standard: this compound (Purity ≥ 98%)

  • Internal Standard (IS): 2-Octanol or other suitable non-interfering compound.

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a constant concentration of the internal standard to all standard and sample solutions (e.g., 10 µg/mL of 2-Octanol).

  • Sample Preparation: Depending on the matrix, sample preparation may involve direct dilution, liquid-liquid extraction, or solid-phase extraction. For liquid samples, a direct dilution with the chosen solvent is often sufficient. Ensure the final concentration is within the calibration range.

3. GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are a recommended starting point and may require optimization.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 min

4. Data Analysis and Quantification

  • Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library).

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Table 3: Expected Chromatographic and Mass Spectral Data (Illustrative)

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundTo be determined experimentallyPredicted: 57, 71, 85, 101, 112 (M-18)
2-Octanol (IS)To be determined experimentally45, 59, 73, 87

Note: The retention time and key mass fragments for this compound are predicted based on its structure and data from similar compounds. The molecular ion (m/z 130) may be of low abundance or absent. Common fragments would likely arise from alpha-cleavage and loss of water.

Table 4: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analytical Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Spike with Internal Standard C->E D Prepare Sample D->E F Inject into GC E->F Prepared Sample/Standard G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Identify by Retention Time & Mass Spectrum H->I Raw Data J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Predicted Fragmentation parent This compound Ion (m/z 130) f1 Loss of Water (-H2O) [M-18]+ (m/z 112) parent->f1 Dehydration f2 Alpha-Cleavage Loss of C2H5O (m/z 85) parent->f2 Cleavage f3 Loss of C4H9 (m/z 73) parent->f3 Cleavage f4 Tertiary Carbocation (m/z 57) f2->f4 Rearrangement

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Application of 3,3-Dimethyl-1-hexanol in Fragrance Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

This suggests that 3,3-Dimethyl-1-hexanol may not be a commonly used fragrance ingredient. The steric hindrance caused by the gem-dimethyl group at the C3 position might influence its olfactory properties and accessibility for synthesis, potentially rendering it less desirable than other isomers.

In the absence of specific data for this compound, this report will provide application notes and protocols for a closely related and well-documented fragrance ingredient, 3,5,5-trimethyl-1-hexanol , to serve as a relevant alternative for researchers and professionals in the field.

Application Notes for 3,5,5-trimethyl-1-hexanol

1. Introduction

3,5,5-trimethyl-1-hexanol is a branched-chain saturated alcohol valued in perfumery for its fresh, clean, and slightly waxy-floral character. It is often used as a modifier and blender in a variety of fragrance compositions, contributing lift and radiance without dominating the overall scent profile. Its chemical stability and favorable safety profile, as assessed by the Research Institute for Fragrance Materials (RIFM), make it a versatile ingredient in numerous applications.

2. Olfactory Profile

  • Odor Type: Fresh, clean, waxy, slightly floral, with citrus and green nuances.

  • Odor Description: Often described as having a character reminiscent of lily of the valley, magnolia, and fresh linen. It can provide a subtle lift to floral and citrus accords.

  • Applications in Fragrance Compositions:

    • Floral Accords: Enhances the freshness and naturalness of white floral bouquets (e.g., jasmine, tuberose, gardenia).

    • Citrus Accords: Provides a unique waxy-peel nuance to bergamot, lemon, and grapefruit compositions.

    • Green Accords: Complements green notes, adding a dewy and fresh quality.

    • Functional Perfumery: Due to its stability, it is suitable for use in personal care products (soaps, lotions, deodorants) and household cleaners.

3. Quantitative Data

A summary of the available physical and chemical properties for 3,5,5-trimethyl-1-hexanol is provided below. Olfactory thresholds and vapor pressures are critical parameters for perfumers to understand the impact and substantivity of a fragrance material.

PropertyValueSource
Molecular Weight 144.25 g/mol RIFM[1]
CAS Number 3452-97-9RIFM[1]
Boiling Point Approx. 194 °CPubChem
Vapor Pressure Data not readily available
Odor Threshold Data not readily available
LogP (octanol/water) 3.4RIFM

4. Safety and Regulatory Information

The safety of 3,5,5-trimethyl-1-hexanol for use in fragrance compositions has been evaluated by the Research Institute for Fragrance Materials (RIFM). A summary of the key findings is presented in the table below.

EndpointResult
Acute Toxicity Low
Skin Irritation Non-irritating to human skin at typical use levels
Skin Sensitization Low potential
Phototoxicity Not expected to be phototoxic
Genotoxicity Not genotoxic

Experimental Protocols

1. Synthesis of 3,5,5-trimethyl-1-hexanol

A common industrial synthesis route for 3,5,5-trimethyl-1-hexanol is the hydroformylation of diisobutylene followed by hydrogenation of the resulting aldehyde.

Reaction Scheme:

Synthesis_of_3_5_5_trimethyl_1_hexanol Diisobutylene Diisobutylene Hydroformylation Hydroformylation (e.g., Cobalt or Rhodium catalyst) Diisobutylene->Hydroformylation Syngas Syngas (CO + H2) Syngas->Hydroformylation Trimethylheptanal 3,5,5-Trimethylheptanal Hydroformylation->Trimethylheptanal Hydrogenation Hydrogenation (e.g., Nickel or Palladium catalyst) Trimethylheptanal->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Hexanol 3,5,5-Trimethyl-1-hexanol Hydrogenation->Hexanol

Synthesis of 3,5,5-trimethyl-1-hexanol.

Protocol for Hydroformylation of Diisobutylene:

  • A high-pressure reactor is charged with diisobutylene and a cobalt or rhodium-based catalyst (e.g., cobalt carbonyl or a rhodium complex with a phosphine ligand).

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to a pressure of 100-300 atm.

  • The mixture is heated to 100-180 °C with continuous stirring.

  • The reaction is monitored by gas chromatography (GC) until the desired conversion of diisobutylene is achieved.

  • After cooling and depressurization, the catalyst is separated from the product mixture. The crude product is primarily 3,5,5-trimethylheptanal.

Protocol for Hydrogenation of 3,5,5-Trimethylheptanal:

  • The crude 3,5,5-trimethylheptanal from the previous step is transferred to a hydrogenation reactor.

  • A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added.

  • The reactor is pressurized with hydrogen to 50-150 atm.

  • The mixture is heated to 100-150 °C with vigorous stirring.

  • The progress of the reaction is monitored by GC until the aldehyde is fully converted to the corresponding alcohol.

  • After cooling and depressurization, the catalyst is filtered off.

  • The crude 3,5,5-trimethyl-1-hexanol is then purified by fractional distillation under reduced pressure to obtain the final product with the desired purity for fragrance applications.

2. Application in a Floral Fragrance Accord

This protocol describes the incorporation of 3,5,5-trimethyl-1-hexanol into a simple lily of the valley accord to enhance its freshness and diffusion.

Workflow for Fragrance Accord Creation:

Fragrance_Accord_Workflow Start Start: Define Accord Concept (Fresh Lily of the Valley) Ingredients Select Base Ingredients: - Hydroxycitronellal - Lilial - Phenyl Ethyl Alcohol Start->Ingredients Blending Blending of Ingredients Ingredients->Blending Modifier Select Modifier: 3,5,5-trimethyl-1-hexanol Modifier->Blending Evaluation1 Olfactory Evaluation 1: - On smelling strip - Assess initial character Blending->Evaluation1 Maturation Maturation (48 hours) Evaluation1->Maturation Evaluation2 Olfactory Evaluation 2: - On smelling strip and skin - Assess evolution and substantivity Maturation->Evaluation2 Refinement Refinement: Adjust ingredient ratios if necessary Evaluation2->Refinement Final Final Accord Evaluation2->Final Acceptable Refinement->Blending Iterate

Workflow for creating a fragrance accord.

Protocol:

  • Preparation of Materials: Prepare dilutions of all fragrance ingredients in a suitable solvent, such as ethanol or dipropylene glycol (DPG), to facilitate accurate blending.

  • Blending: In a clean glass beaker, combine the base ingredients for the lily of the valley accord in the following proportions:

    • Hydroxycitronellal: 40%

    • Lilial: 30%

    • Phenyl Ethyl Alcohol: 20%

  • Addition of Modifier: To this base, add 3,5,5-trimethyl-1-hexanol at 10% of the total accord weight.

  • Homogenization: Gently stir the mixture until it is a homogenous solution.

  • Initial Olfactory Evaluation: Dip a smelling strip into the freshly prepared accord. Evaluate the top notes and the overall initial character. The presence of 3,5,5-trimethyl-1-hexanol should impart a noticeable fresh and clean lift to the floralcy.

  • Maturation: Transfer the accord to a sealed, airtight glass bottle and allow it to mature for at least 48 hours in a cool, dark place. This allows the different ingredients to meld and the fragrance profile to stabilize.

  • Final Olfactory Evaluation: After maturation, re-evaluate the accord on a smelling strip and on the skin. Assess the evolution of the fragrance over time and its substantivity. The waxy-floral character of 3,5,5-trimethyl-1-hexanol should be well-integrated, providing a persistent freshness to the dry-down of the accord.

  • Refinement: Based on the final evaluation, the concentration of 3,5,5-trimethyl-1-hexanol and other ingredients can be adjusted to achieve the desired olfactory profile.

References

Application Notes and Protocols for 3,3-Dimethyl-1-hexanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexanol is a primary alcohol with significant steric hindrance at the C3 position due to the presence of two methyl groups. This structural feature influences its reactivity, making it a unique building block in organic synthesis. While specific documented applications in drug development are limited in publicly available literature, its structure lends itself to the synthesis of a variety of derivatives with potential applications in medicinal chemistry, materials science, and as fragrance ingredients. These application notes provide an overview of its potential uses and generalized protocols for its conversion into key chemical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 10524-70-6[1]
Appearance Colorless liquid (predicted)
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in organic solvents

Potential Applications as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its primary alcohol functional group. The steric bulk provided by the gem-dimethyl group at the C3 position can impart unique properties to its derivatives, such as increased lipophilicity and altered metabolic stability, which are desirable in drug design.

1. Synthesis of Aldehydes and Carboxylic Acids:

Oxidation of this compound can yield 3,3-dimethylhexanal or 3,3-dimethylhexanoic acid, which are valuable intermediates. Aldehydes are precursors to imines, oximes, and can undergo aldol and Wittig reactions. Carboxylic acids are fundamental for the synthesis of amides, esters, and acid halides.

2. Ester Synthesis:

Esterification with various carboxylic acids can produce a range of esters. These esters may find applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development. The sterically hindered nature of the alcohol may require specific catalytic conditions for efficient esterification.

3. Alkyl Halide Formation:

Conversion of the alcohol to the corresponding alkyl halide (e.g., 3,3-dimethylhexyl bromide or chloride) provides an electrophilic intermediate for various nucleophilic substitution reactions, enabling the introduction of the 3,3-dimethylhexyl moiety into a wider range of molecules.

Expected Products from Key Reactions

Reaction TypeReagentsExpected Product
Mild Oxidation PCC, DMP, Swern Oxidation3,3-Dimethylhexanal
Strong Oxidation Jones Reagent (CrO3/H2SO4), KMnO43,3-Dimethylhexanoic acid
Esterification Carboxylic Acid, Acid Catalyst (e.g., H2SO4)3,3-Dimethylhexyl ester
Conversion to Alkyl Bromide PBr3, HBr1-Bromo-3,3-dimethylhexane
Conversion to Alkyl Chloride SOCl2, Pyridine1-Chloro-3,3-dimethylhexane

Experimental Protocols

The following are generalized protocols for the transformation of this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Oxidation of this compound to 3,3-Dimethylhexanal using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 3,3-dimethylhexanal via mild oxidation of this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend PCC (1.5 equivalents) in anhydrous DCM (5 mL per gram of alcohol).

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (2 mL per gram) and add it to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (equal volume to DCM).

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The crude 3,3-dimethylhexanal can be purified by distillation or column chromatography.

Protocol 2: Esterification of this compound with Acetic Acid (Fischer Esterification)

Objective: To synthesize 3,3-dimethylhexyl acetate.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), glacial acetic acid (1.2 equivalents), and toluene (as a solvent to facilitate water removal).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,3-dimethylhexyl acetate can be purified by distillation.

Protocol 3: Synthesis of 1-Bromo-3,3-dimethylhexane

Objective: To convert this compound to the corresponding alkyl bromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Ice bath

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Carefully pour the reaction mixture over ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting 1-bromo-3,3-dimethylhexane can be purified by vacuum distillation.

Visualizations

G Synthetic Pathways from this compound A This compound B 3,3-Dimethylhexanal A->B Mild Oxidation (PCC, Swern) C 3,3-Dimethylhexanoic Acid A->C Strong Oxidation (KMnO4) D 3,3-Dimethylhexyl Esters A->D Esterification (RCOOH, H+) E 1-Halo-3,3-dimethylhexane A->E Halogenation (PBr3, SOCl2) F Further Derivatives (Amides, etc.) C->F Acyl Halide/Amide Formation G Nucleophilic Substitution Products E->G Reaction with Nucleophiles

Caption: Synthetic routes from this compound.

G Hypothetical Signaling Pathway Modulation cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Ligand Bioactive Derivative of This compound Ligand->Receptor Binds Effector Adenylyl Cyclase G_Protein->Effector Activates cAMP cAMP Effector->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Target Proteins

References

Application Note: Experimental Protocols for the Oxidation of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective oxidation of primary alcohols is a cornerstone of modern organic synthesis, enabling access to valuable aldehydes and carboxylic acids. This document provides detailed experimental protocols for the controlled oxidation of 3,3-Dimethyl-1-hexanol, a sterically hindered primary alcohol. Two distinct methods for its conversion to the corresponding aldehyde, 3,3-Dimethylhexanal, are presented: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. Additionally, a protocol for the complete oxidation to 3,3-Dimethylhexanoic acid using a strong oxidizing agent is detailed. These methods offer a range of options depending on desired selectivity, scale, and tolerance to reaction conditions.

Experimental Workflow Overview

The following diagram illustrates the synthetic pathways described in this document for the oxidation of this compound.

Oxidation_Workflow cluster_start Starting Material cluster_aldehyde Mild Oxidation to Aldehyde cluster_acid Strong Oxidation to Carboxylic Acid Start This compound Reagent1 Swern Oxidation (DMSO, (COCl)₂, Et₃N) Start->Reagent1 Reagent2 PCC Oxidation (CH₂Cl₂) Start->Reagent2 Reagent3 Jones Oxidation (CrO₃, H₂SO₄, Acetone) Start->Reagent3 Aldehyde 3,3-Dimethylhexanal Reagent1->Aldehyde Reagent2->Aldehyde Acid 3,3-Dimethylhexanoic Acid Reagent3->Acid

Caption: Oxidation pathways for this compound.

Data Presentation: Summary of Reaction Conditions

The table below summarizes the key quantitative parameters for each experimental protocol.

ProtocolTarget ProductKey Reagents (Equivalents)SolventTemperature (°C)Approx. Time (h)Typical Yield (%)
1. Swern Oxidation 3,3-DimethylhexanalDMSO (2.2), Oxalyl Chloride (1.5), Et₃N (5.0)Dichloromethane-78 to RT2 - 385 - 95
2. PCC Oxidation 3,3-DimethylhexanalPyridinium Chlorochromate (1.5)DichloromethaneRoom Temperature2 - 480 - 90
3. Jones Oxidation 3,3-Dimethylhexanoic AcidJones Reagent (CrO₃/H₂SO₄/H₂O) (2.7)Acetone0 to RT4 - 675 - 85

Experimental Protocols

Protocol 1: Swern Oxidation of this compound to 3,3-Dimethylhexanal

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is renowned for its mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Triethylamine (Et₃N) (5.0 eq)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen/argon inlet.

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM in one of the dropping funnels. Add this solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes after addition.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM in the second dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture, which may become thick. After the addition is complete, stir the mixture for 30 minutes at -78 °C, then allow it to slowly warm to room temperature over 1 hour.

Work-up and Purification:

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,3-Dimethylhexanal.

Protocol 2: PCC Oxidation of this compound to 3,3-Dimethylhexanal

Pyridinium chlorochromate (PCC) is a milder chromium-based reagent that effectively oxidizes primary alcohols to aldehydes, typically in dichloromethane.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous Diethyl Ether

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 eq) and an equal weight of Celite® or silica gel.

  • Add anhydrous DCM to create a slurry.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the PCC slurry in one portion.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture will turn into a dark brown, tar-like substance.[4]

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

  • Filter the mixture through a pad of Celite® or silica gel, washing the pad thoroughly with additional diethyl ether to ensure all product is collected. The Celite helps manage the tar-like residue.[7]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 3: Jones Oxidation of this compound to 3,3-Dimethylhexanoic Acid

This protocol uses a strong chromic acid-based oxidant to convert the primary alcohol directly to a carboxylic acid.[8][9]

Materials:

  • This compound (1.0 eq)

  • Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water) (2.7 eq based on CrO₃)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl Ether

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice/water bath

Procedure:

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water. Carefully add concentrated sulfuric acid while cooling in an ice bath. Caution: Highly exothermic and corrosive.

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Add the prepared Jones Reagent dropwise to the stirred alcohol solution. Maintain the temperature between 0-10 °C during the addition. An orange solution will turn green as the oxidation proceeds.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

Work-up and Purification:

  • Quench any excess oxidant by the careful, dropwise addition of isopropanol until the solution remains green.

  • Remove the bulk of the acetone under reduced pressure.

  • Add water to the residue and transfer to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-Dimethylhexanoic acid.

  • Further purification can be achieved by recrystallization or chromatography if required.

Safety Precautions
  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Oxalyl chloride is highly toxic and corrosive; handle with extreme care.

  • Chromium-based reagents (PCC, Jones Reagent) are toxic and carcinogenic; avoid inhalation and skin contact. Dispose of chromium waste according to institutional guidelines.

  • Dichloromethane is a suspected carcinogen.

  • Reactions at low temperatures require careful handling of cryogenic baths (dry ice/acetone).

References

Application Notes and Protocols for Solvent Extraction of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent extraction of 3,3-Dimethyl-1-hexanol from a mixture, typically an aqueous solution. The information is intended to guide researchers in selecting appropriate solvents and implementing a robust extraction procedure.

Introduction

This compound is a branched-chain alcohol with applications in various chemical syntheses and as a potential biofuel component. Its recovery and purification from reaction mixtures or fermentation broths often necessitate an efficient separation technique. Liquid-liquid extraction, also known as solvent extraction, is a widely used method for this purpose, offering a scalable and effective means of separation based on the differential solubility of the target compound in two immiscible liquid phases.[1]

The selection of an appropriate solvent is critical for maximizing the extraction efficiency. Key parameters to consider for a suitable solvent include a high distribution coefficient for the target compound, low miscibility with the initial solvent (e.g., water), a significant density difference for ease of phase separation, chemical stability, and low toxicity.[2]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for developing an effective extraction protocol.

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem
Molecular Weight 130.23 g/mol PubChem
Density 0.821 g/cm³ (estimated)PubChem
Boiling Point 178-179 °CPubChem
LogP (o/w) 2.9 (estimated)PubChem
Water Solubility Low (estimated)-

The relatively high LogP value suggests that this compound has a greater affinity for nonpolar organic solvents over water, making solvent extraction a feasible separation method.

Solvent Selection and Extraction Efficiency

While specific experimental data for the liquid-liquid extraction of this compound is limited, data from structurally similar branched-chain C8 alcohols, such as 2-ethylhexanol, can provide valuable insights for solvent selection. Longer-chain and branched alcohols are generally effective solvents for extracting other alcohols from aqueous solutions.[3]

The effectiveness of a solvent is quantified by its distribution coefficient (K), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A higher K value indicates a more efficient extraction.

Table of Estimated Distribution Coefficients for this compound in Various Solvents

The following table provides estimated distribution coefficients based on data for structurally similar branched alcohols. These values should be considered as a starting point for solvent screening.

SolventChemical FormulaDensity (g/cm³)Boiling Point (°C)Estimated Distribution Coefficient (K) for this compound
2-Ethyl-1-hexanolC₈H₁₈O0.833184.6High
1-OctanolC₈H₁₈O0.824195High
TolueneC₇H₈0.867110.6Moderate
HeptaneC₇H₁₆0.68498.4Moderate
Ethyl AcetateC₄H₈O₂0.90277.1Moderate-Low
DichloromethaneCH₂Cl₂1.32639.6Low

Note: "High," "Moderate," and "Low" are qualitative estimations based on the expected performance for a branched C8 alcohol. Experimental verification is crucial.

Experimental Protocols

This section outlines a general protocol for the solvent extraction of this compound from an aqueous mixture.

Materials and Equipment
  • Glassware: Separatory funnel (appropriate volume), beakers, Erlenmeyer flasks, graduated cylinders

  • Solvents: Selected organic solvent (e.g., 2-ethyl-1-hexanol, 1-octanol), deionized water

  • Reagents: Sodium chloride (optional, for "salting out"), anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Equipment: Vortex mixer or shaker, centrifuge (optional), rotary evaporator, analytical balance, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for analysis.

Single-Stage Batch Extraction Protocol
  • Preparation of the Aqueous Phase: Prepare a known volume and concentration of the aqueous mixture containing this compound.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the selected organic solvent.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to separate completely. The less dense phase will be the top layer.

  • Collection of Phases: Carefully drain the lower (denser) phase into a clean Erlenmeyer flask. Then, pour the upper (less dense) phase out through the top of the separatory funnel into a separate clean Erlenmeyer flask to avoid contamination.

  • Drying the Organic Phase (Optional but Recommended): Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the collected organic phase to remove any residual water.

  • Solvent Removal: The this compound can be recovered from the organic solvent by distillation or using a rotary evaporator.

  • Analysis: Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical technique like GC or HPLC to calculate the distribution coefficient and extraction efficiency.

Multi-Stage (Repeated) Extraction Protocol

To improve the recovery of this compound, a multi-stage extraction can be performed.

  • Follow steps 1-5 of the single-stage extraction protocol.

  • Return the aqueous phase to the separatory funnel.

  • Add a fresh portion of the organic solvent to the separatory funnel.

  • Repeat the extraction and phase separation steps (3 and 4).

  • Combine the organic extracts from all stages.

  • Proceed with the drying and solvent removal steps as described above.

Quantitative Analysis

The concentration of this compound in the aqueous and organic phases can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).

GC-FID Analysis Protocol
  • Instrument Conditions (Example):

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent used for extraction.

  • Sample Analysis: Inject a small volume (e.g., 1 µL) of the organic extract and the aqueous raffinate (after appropriate sample preparation, if necessary) into the GC.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solvent extraction process.

SolventExtractionWorkflow cluster_Preparation Preparation cluster_Extraction Extraction Process cluster_Separation Phase Separation and Processing cluster_Analysis Analysis cluster_Output Output A Aqueous Mixture (containing this compound) C Combine in Separatory Funnel A->C B Select Organic Solvent B->C D Shake and Vent C->D E Allow Phase Separation D->E F Collect Aqueous Phase (Raffinate) E->F G Collect Organic Phase (Extract) E->G J Analyze Raffinate (e.g., GC-FID) F->J H Dry Organic Phase G->H I Solvent Removal H->I K Analyze Extract (e.g., GC-FID) H->K L Purified this compound I->L M Calculate Distribution Coefficient and Extraction Efficiency J->M K->M

Caption: Workflow for the solvent extraction of this compound.

Logical Relationships in Solvent Selection

The choice of solvent is governed by a set of logical relationships aimed at maximizing recovery and simplifying the process.

SolventSelectionLogic cluster_Goal Primary Goal cluster_Properties Desired Solvent Properties cluster_Consequences Leads To Goal Efficient Extraction of This compound P1 High Distribution Coefficient (K) Goal->P1 P2 Low Miscibility with Water Goal->P2 P3 Significant Density Difference Goal->P3 P4 Ease of Recovery (e.g., low boiling point) Goal->P4 P5 Low Toxicity & Cost Goal->P5 C1 High Recovery P1->C1 C2 Clean Phase Separation P2->C2 C3 Easy Separation of Layers P3->C3 C4 Efficient Product Isolation P4->C4 C5 Safe and Economical Process P5->C5

Caption: Key considerations for selecting an optimal extraction solvent.

References

Application Note: Laboratory-Scale Synthesis and Workup of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,3-dimethyl-1-hexanol, a primary alcohol relevant to organic synthesis and medicinal chemistry. The described method utilizes the hydroboration-oxidation of 3,3-dimethyl-1-hexene, a highly regioselective reaction that favors the formation of the anti-Markovnikov product. This application note includes a comprehensive list of materials, a step-by-step experimental procedure, a detailed workup and purification protocol, and a summary of the target compound's properties.

Introduction

Primary alcohols are fundamental building blocks in organic synthesis, serving as precursors for a wide array of functional groups and more complex molecules. This compound, with its sterically hindered quaternary center, is a valuable intermediate for introducing the 3,3-dimethylhexyl moiety in the development of new chemical entities. The synthesis via hydroboration-oxidation of the corresponding terminal alkene offers a reliable and high-yielding route, minimizing the formation of the isomeric secondary alcohol.[1] This protocol is designed to be a robust and reproducible method for producing high-purity this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Hydroboration: The syn-addition of a borane-tetrahydrofuran complex (BH₃·THF) across the double bond of 3,3-dimethyl-1-hexene to form a trialkylborane intermediate.

  • Oxidation-Hydrolysis: The in-situ oxidation of the trialkylborane with hydrogen peroxide under basic conditions to yield the desired primary alcohol.

Reaction Scheme

Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified product.

G Workflow for this compound Synthesis start Start prep_alkene Prepare solution of 3,3-Dimethyl-1-hexene in anhydrous THF under N₂ start->prep_alkene cool_alkene Cool alkene solution to 0 °C (ice bath) prep_alkene->cool_alkene add_borane Add BH₃·THF solution dropwise while maintaining T < 5 °C cool_alkene->add_borane react_hydro Warm to room temperature and stir for 2 hours add_borane->react_hydro cool_borane Cool trialkylborane solution to 0 °C (ice bath) react_hydro->cool_borane oxidize Sequentially add NaOH(aq) followed by slow, dropwise addition of 30% H₂O₂ cool_borane->oxidize react_oxi Stir at room temperature for 1.5 hours oxidize->react_oxi extract Perform aqueous workup: Separate layers, extract aqueous phase with diethyl ether react_oxi->extract wash Wash combined organic layers with saturated brine solution extract->wash dry Dry organic phase over anhydrous MgSO₄, filter, and concentrate wash->dry purify Purify crude oil by vacuum distillation dry->purify analyze Characterize final product (GC-MS, NMR, IR) purify->analyze end End analyze->end

Caption: Experimental Workflow Diagram.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
3,3-Dimethyl-1-hexene3404-72-6C₈H₁₆112.21Sigma-Aldrich>98% purity
Borane-tetrahydrofuran complex14044-65-6BH₃·THF85.94Sigma-Aldrich1.0 M solution in THF
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Sigma-Aldrich>99.9%, inhibitor-free
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificPellets, >97%
Hydrogen Peroxide (H₂O₂)7722-84-1H₂O₂34.01Fisher Scientific30% (w/w) solution in H₂O
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12VWRACS Grade
Sodium Chloride (NaCl)7647-14-5NaCl58.44VWRACS Grade
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Sigma-AldrichPowder
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser with nitrogen inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

SAFETY PRECAUTIONS: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Borane-THF is flammable and corrosive. Hydrogen peroxide is a strong oxidizer. Handle all reagents with care.

Hydroboration of 3,3-Dimethyl-1-hexene
  • Assemble a 500-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line.

  • Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • To the flask, add 3,3-dimethyl-1-hexene (e.g., 0.150 mol) and anhydrous THF (100 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Charge the dropping funnel with a 1.0 M solution of borane-THF complex (e.g., 55 mL, 0.055 mol, ensuring a slight excess of alkene).

  • Add the borane-THF solution dropwise to the stirred alkene solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for an additional 2 hours at room temperature to ensure the complete formation of the trialkylborane.

Oxidation and Workup
  • Cool the reaction mixture back to 0 °C with an ice-water bath.

  • Slowly add a 3 M aqueous solution of sodium hydroxide (e.g., 18 mL, 0.054 mol).

  • CAUTION: The following addition is exothermic. Carefully add 30% hydrogen peroxide (e.g., 18 mL, ~0.176 mol) dropwise via the dropping funnel at a rate that maintains the internal temperature below 35 °C.[2]

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.

  • Transfer the biphasic mixture to a 500-mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Combine all organic extracts and wash them with three 50-mL portions of saturated brine (saturated NaCl solution) to remove residual peroxides and salts.[2]

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Purification
  • The resulting crude oil is purified by fractional distillation under reduced pressure.

  • Collect the fraction corresponding to this compound. The expected product yield is high, typically >90%, based on analogous reactions.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques such as GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

PropertyValue
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3][4][5]
CAS Number 10524-70-6[6][3]
Appearance Colorless liquid (expected)
Boiling Point No experimental data available in searches. Estimated to be ~170-180 °C at atm. pressure.
Density 0.835 g/mL[1]
¹H NMR (Predicted) Typical signals expected: broad singlet ~1.0-2.0 ppm (OH), triplet ~3.6 ppm (-CH₂OH), singlet ~0.85 ppm (-C(CH₃)₂), triplet ~0.9 ppm (-CH₂CH₃), with other methylene protons in the 1.2-1.6 ppm range.
¹³C NMR (Predicted) Typical signals expected: ~60 ppm (-CH₂OH), ~35-45 ppm for other aliphatic carbons, with the quaternary carbon appearing downfield in this range.
IR Spectroscopy (Predicted) Typical absorptions expected: Strong, broad peak at ~3300-3400 cm⁻¹ (O-H stretch), sharp peaks at ~2850-2960 cm⁻¹ (C-H stretch), and a peak at ~1050 cm⁻¹ (C-O stretch).

References

Handling and storage of flammable 3,3-Dimethyl-1-hexanol in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 3,3-Dimethyl-1-hexanol in a laboratory setting. Adherence to these protocols is crucial to mitigate the risks associated with this flammable chemical.

Properties of this compound

This compound is a flammable organic compound. A comprehensive understanding of its physical and chemical properties is essential for safe handling.

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
Density 0.835 g/mLStenutz[2]
Refractive Index 1.431Stenutz[2]
Boiling Point ~171 °C (estimate)ChemicalBook[3]
Flash Point ~63 °C (estimate)Estimated based on similar isomers

Note: The boiling point is an estimate from a chemical supplier and the flash point is an estimate based on structurally similar flammable liquids. Always handle with caution as you would any flammable liquid.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines the logical workflow for this assessment.

RiskAssessment Risk Assessment for Handling this compound cluster_identification Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_control Control Measures a Identify Chemical Hazards: - Flammable liquid and vapor - Potential for eye and skin irritation b Evaluate Potential Exposure Routes: - Inhalation of vapors - Skin contact - Eye contact - Ingestion a->b Leads to c Determine Level of Risk: - Likelihood of a spill or fire - Severity of potential harm b->c Informs d Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) c->d Requires

Caption: Risk assessment workflow for this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound to prevent exposure.[4]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A flame-resistant lab coat or a 100% cotton lab coat must be worn.[4]

  • Footwear: Closed-toe shoes are required.

Safe Handling and Dispensing
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the accumulation of flammable vapors.[4]

  • Ignition Sources: Keep the chemical away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[4]

  • Grounding: When transferring from large containers, ensure proper bonding and grounding to prevent static electricity buildup.

  • Quantities: Dispense the minimum quantity of the chemical needed for the experiment to reduce the associated risks.

The following diagram illustrates the general workflow for safely handling this compound in the laboratory.

ExperimentalWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Retrieve from Flammable Storage prep3->handle1 Proceed to handle2 Dispense Minimum Required Amount handle1->handle2 handle3 Perform Experiment in Fume Hood handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Upon Completion clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Return Stock to Storage clean2->clean3

Caption: Safe handling workflow for this compound.

Storage

Proper storage of this compound is critical to prevent fires and accidental spills.

  • Containers: Store in tightly sealed, properly labeled containers.

  • Location: Store in a designated, well-ventilated flammable storage cabinet.[4][5] Flammable storage cabinets should not be located near exit doors.[4]

  • Segregation: Store away from oxidizing agents and other incompatible materials.[5]

  • Refrigeration: If refrigeration is required, use only a refrigerator or freezer specifically designed for the storage of flammable materials.[6] Standard household refrigerators must not be used.[6]

Waste Disposal
  • Collection: Collect waste this compound and any contaminated materials in a designated, clearly labeled, and sealed container.[4]

  • Segregation: Keep flammable waste separate from other chemical waste streams.

  • Disposal: Dispose of flammable waste through your institution's hazardous waste management program. Do not pour down the drain.

Emergency Procedures

Spills

In the event of a spill, the first priority is the safety of laboratory personnel.[7]

  • Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • If safe to do so, eliminate all nearby ignition sources.

    • Wear appropriate PPE, including gloves and eye protection.

    • Contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.[7]

  • Large Spills (not manageable by lab personnel):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • If there is a fire hazard, pull the nearest fire alarm.

    • Provide emergency responders with information about the spilled chemical.

Fire
  • If a small fire occurs and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical or carbon dioxide extinguisher.

  • For larger fires, or if you are not trained, evacuate the area, close the door behind you, and activate the fire alarm.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-hexanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two common variations are the reaction of propylmagnesium bromide with 3,3-dimethylbutanal, or the reaction of neopentylmagnesium bromide with propanal.

  • Hydroboration-Oxidation: This two-step process involves the hydroboration of 3,3-dimethyl-1-hexene followed by oxidation to yield the primary alcohol. This method is known for its anti-Markovnikov regioselectivity.

  • Reduction of a Carboxylic Acid Derivative: This involves the reduction of ethyl 3,3-dimethylhexanoate or a similar derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What are the primary side products I should be aware of for each synthetic route?

A2: The primary side products are specific to the chosen synthetic route:

  • Grignard Reaction: Common side products include the Wurtz coupling product (hexane from propylmagnesium bromide), unreacted starting materials, and products from the reaction with atmospheric moisture or carbon dioxide. With sterically hindered aldehydes, side reactions like enolization of the aldehyde and reduction of the aldehyde to an alcohol (Meerwein-Ponndorf-Verley type reduction) can also occur.

  • Hydroboration-Oxidation: The main side product is the isomeric secondary alcohol, 3,3-dimethyl-2-hexanol, which results from Markovnikov addition of borane to the alkene.

  • Reduction of Carboxylic Acid Derivative: Side products are typically minimal if the reaction goes to completion and is properly quenched. However, incomplete reduction can leave unreacted starting material. Impurities present in the starting ester will also be carried through the process.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low or no yield of this compound.

Potential Cause Troubleshooting Step
Wet glassware or solvent Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Impure alkyl halide Use freshly distilled alkyl halide.
Reaction with atmospheric CO₂ or O₂ Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Issue 2: Presence of a significant amount of a hydrocarbon byproduct (e.g., hexane or 2,2,5,5-tetramethylhexane).

Potential Cause Troubleshooting Step
Wurtz Coupling This side reaction between the Grignard reagent and the alkyl halide can be minimized by slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a dilute solution can also be beneficial.

Issue 3: Formation of an unexpected ketone or other carbonyl-containing impurity.

Potential Cause Troubleshooting Step
Oxidation of the alcohol product The Oppenauer oxidation of the desired alcohol back to an aldehyde or ketone can sometimes occur, especially during workup if aluminum alkoxides are present. A careful and mild acidic workup is recommended.
Aldol Condensation If the aldehyde starting material undergoes enolization, it can lead to aldol condensation products. Using a lower reaction temperature can help minimize this.
Hydroboration-Oxidation Route

Issue 1: Significant formation of the isomeric alcohol, 3,3-dimethyl-2-hexanol.

Potential Cause Troubleshooting Step
Low regioselectivity of the hydroborating agent Use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) instead of borane-THF complex (BH₃-THF). 9-BBN exhibits very high regioselectivity for the anti-Markovnikov product with terminal alkenes.[1][2][3]

Issue 2: Incomplete reaction, with unreacted 3,3-dimethyl-1-hexene remaining.

Potential Cause Troubleshooting Step
Insufficient hydroborating agent Ensure at least a stoichiometric amount of the hydroborating agent is used. For BH₃, one mole can react with three moles of alkene.
Short reaction time Allow the hydroboration reaction to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
Reduction of Carboxylic Acid Derivative Route

Issue 1: Presence of unreacted starting ester in the final product.

Potential Cause Troubleshooting Step
Insufficient reducing agent Use a sufficient excess of LiAlH₄ to ensure complete reduction. Typically, 1.5 to 2 equivalents are used.
Improper quenching procedure Follow a standard Fieser workup for quenching LiAlH₄ reactions to ensure the complete decomposition of aluminum salts and liberation of the alcohol product.

Experimental Protocols

Grignard Reaction: Propylmagnesium Bromide with 3,3-Dimethylbutanal

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • 3,3-Dimethylbutanal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by distillation.

Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

Materials:

  • 3,3-Dimethyl-1-hexene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Anhydrous THF

Procedure:

  • Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 3,3-dimethyl-1-hexene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the 9-BBN solution in THF via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add the sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. CAUTION: The oxidation is exothermic. Maintain the temperature below 50 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting oil by flash chromatography or distillation to obtain this compound.

Reduction of Ethyl 3,3-Dimethylhexanoate with LiAlH₄

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl 3,3-dimethylhexanoate

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Glauber's salt)

Procedure:

  • Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether. Cool the suspension to 0 °C. Add a solution of ethyl 3,3-dimethylhexanoate in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup (Fieser Method): Cool the reaction to 0 °C and slowly add water dropwise, followed by 15% aqueous sodium hydroxide, and then more water in a specific ratio (for x g of LiAlH₄, add x mL of H₂O, then x mL of 15% NaOH, then 3x mL of H₂O). A granular precipitate should form.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent by rotary evaporation. The resulting crude alcohol can be purified by distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Primary Side Product(s) Typical Yield Range Advantages Disadvantages
Grignard Reaction Wurtz coupling products, unreacted starting materials50-80%Versatile, readily available starting materialsSensitive to moisture and air, potential for multiple side reactions
Hydroboration-Oxidation 3,3-dimethyl-2-hexanol85-99% (with 9-BBN)High regioselectivity, high yields, mild conditionsRequires handling of borane reagents
LiAlH₄ Reduction Unreacted starting material>90%High yields, clean reactionLiAlH₄ is highly reactive and requires careful handling

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction Pathways cluster_hydroboration Hydroboration-Oxidation Pathway cluster_reduction Reduction Pathway PropylMgBr PropylMgBr 3,3-Dimethyl-1-hexanol_G This compound PropylMgBr->3,3-Dimethyl-1-hexanol_G + 3,3-Dimethylbutanal 3,3-Dimethylbutanal 3,3-Dimethylbutanal 3,3-Dimethylbutanal->3,3-Dimethyl-1-hexanol_G NeopentylMgBr NeopentylMgBr NeopentylMgBr->3,3-Dimethyl-1-hexanol_G + Propanal Propanal Propanal Propanal->3,3-Dimethyl-1-hexanol_G 3,3-Dimethyl-1-hexene 3,3-Dimethyl-1-hexene Trialkylborane Trialkylborane intermediate 3,3-Dimethyl-1-hexene->Trialkylborane 1. 9-BBN 3,3-Dimethyl-1-hexanol_H This compound Trialkylborane->3,3-Dimethyl-1-hexanol_H 2. H₂O₂, NaOH Ethyl_3_3_dimethylhexanoate Ethyl 3,3-dimethylhexanoate 3,3-Dimethyl-1-hexanol_R This compound Ethyl_3_3_dimethylhexanoate->3,3-Dimethyl-1-hexanol_R 1. LiAlH₄ 2. Workup

Caption: Synthetic pathways to this compound.

Side_Reactions cluster_grignard_side Grignard Reaction Side Products cluster_hydroboration_side Hydroboration-Oxidation Side Product PropylMgBr PropylMgBr Hexane Hexane PropylMgBr->Hexane + PropylBr (Wurtz) PropylBr Propyl Bromide 3,3-Dimethylbutanal 3,3-Dimethylbutanal Enolate Enolate 3,3-Dimethylbutanal->Enolate Base (Grignard) Aldol_Product Aldol Product Enolate->Aldol_Product 3,3-Dimethyl-1-hexene 3,3-Dimethyl-1-hexene Markovnikov_Addition Markovnikov Addition Product (3,3-dimethyl-2-hexanol) 3,3-Dimethyl-1-hexene->Markovnikov_Addition Minor Pathway

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of This compound Start->Low_Yield Check_Reagents Check Purity and Dryness of Reagents and Solvents Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Check_Workup Review Workup and Purification Procedure Low_Yield->Check_Workup Side_Product_Analysis Analyze Side Products (GC-MS, NMR) Check_Reagents->Side_Product_Analysis Check_Conditions->Side_Product_Analysis Check_Workup->Side_Product_Analysis Grignard_Issues Grignard Specific: - Inactive Mg - Wurtz Coupling Side_Product_Analysis->Grignard_Issues Hydroboration_Issues Hydroboration Specific: - Poor Regioselectivity Side_Product_Analysis->Hydroboration_Issues Reduction_Issues Reduction Specific: - Incomplete Reaction Side_Product_Analysis->Reduction_Issues Optimize Optimize Based on Findings Grignard_Issues->Optimize Hydroboration_Issues->Optimize Reduction_Issues->Optimize

Caption: Troubleshooting workflow for low yield.

References

Overcoming emulsion during 3,3-Dimethyl-1-hexanol workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,3-Dimethyl-1-hexanol Workup

Welcome to the technical support center for the workup of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound, with a particular focus on resolving emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of emulsion during the workup of this compound synthesized via a Grignard reaction?

A1: Emulsions during the workup of Grignard reactions are frequently caused by the formation of finely divided magnesium salts upon quenching the reaction with an aqueous solution. These colloidal particles, along with any unreacted magnesium, can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly.[1] The presence of long-chain alcohol products like this compound can also contribute to the stability of these emulsions due to their amphiphilic nature.

Q2: How can I prevent emulsion formation in the first place?

A2: While not always possible to completely avoid, the likelihood of emulsion formation can be minimized by:

  • Gentle Mixing: Instead of vigorous shaking of the separatory funnel, use gentle inversions to mix the layers. This reduces the formation of small droplets that are difficult to coalesce.

  • Controlled Quenching: Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly to the reaction mixture with efficient stirring. This can help to form larger, more easily filterable particles of magnesium salts.

  • Solvent Choice: While diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions, the choice of extraction solvent during workup can influence emulsion formation. In some cases, switching to a less polar solvent for the extraction might be beneficial.

Q3: Are there any specific side products in the synthesis of this compound that might promote emulsions?

A3: Besides the magnesium salts, unreacted Grignard reagent can be hydrolyzed to form alkanes and magnesium hydroxide. While the primary alcohol product itself has some surfactant properties, significant emulsion issues are more commonly linked to the inorganic byproducts of the Grignard reaction workup.

Troubleshooting Guide: Overcoming Emulsions

Persistent emulsions can be a significant challenge, leading to product loss and lengthy purification times. The following troubleshooting guide provides a systematic approach to breaking emulsions encountered during the workup of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion issues during your experimental workup.

Emulsion_Troubleshooting start Emulsion Observed during Workup gentle_swirl Allow to Stand & Gentle Swirling start->gentle_swirl brine_wash Add Saturated Brine (NaCl) gentle_swirl->brine_wash If unsuccessful resolution Emulsion Resolved gentle_swirl->resolution Successful centrifugation Centrifugation brine_wash->centrifugation If unsuccessful brine_wash->resolution Successful celite_filtration Filter through Celite Pad centrifugation->celite_filtration If unsuccessful centrifugation->resolution Successful solvent_modification Solvent Modification celite_filtration->solvent_modification If still persistent celite_filtration->resolution Successful solvent_modification->resolution Successful persistent_emulsion Persistent Emulsion: Consult further resources solvent_modification->persistent_emulsion If unsuccessful Emulsion_Formation_Resolution start Grignard Workup: Aqueous Quench emulsion_cause Formation of Finely Divided Magnesium Salts & Surfactant Action of Alcohol start->emulsion_cause emulsion Stable Emulsion emulsion_cause->emulsion brine Add Brine emulsion->brine centrifuge Centrifugation emulsion->centrifuge celite Celite Filtration emulsion->celite brine_mech Increases Ionic Strength of Aqueous Phase, Dehydrates Organic Phase brine->brine_mech resolution Phase Separation brine_mech->resolution centrifuge_mech Accelerates Phase Separation by Density Difference centrifuge->centrifuge_mech centrifuge_mech->resolution celite_mech Removes Particulate Matter Stabilizing the Emulsion celite->celite_mech celite_mech->resolution

References

Technical Support Center: Distillation of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected atmospheric boiling point of 3,3-Dimethyl-1-hexanol?

A1: While the exact boiling point is not documented in readily accessible sources, it is anticipated to be in a range similar to other C8 alcohols. For comparison, the boiling point of a related isomer, 3-methyl-1-hexanol, is reported to be between 161-162°C at 760 mmHg.[1] Due to its branched structure, this compound may have a slightly different boiling point. It is crucial to perform a preliminary small-scale distillation to determine the approximate boiling range experimentally.

Q2: When should I consider vacuum distillation for this compound?

A2: Vacuum distillation is recommended for compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures.[2] If you observe any product degradation (e.g., discoloration, charring) during atmospheric distillation, or if the required temperature is difficult to achieve with your heating apparatus, switching to vacuum distillation is advisable. This technique allows for distillation at a significantly lower temperature, thereby preserving the integrity of the compound.[3]

Q3: Can this compound form azeotropes?

A3: There is no specific information available regarding azeotrope formation for this compound. However, alcohols are known to form azeotropes, particularly with water. If your sample is suspected to contain water or other solvents, an azeotropic distillation might occur, leading to a constant boiling point that is different from that of the pure compound. It is best practice to ensure your starting material is as dry as possible to avoid complications.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of branched primary alcohols like this compound.

Problem Potential Cause Recommended Solution
No Distillate Collection - Inadequate heating of the distillation flask.- Thermometer bulb placed incorrectly.- Leaks in the distillation apparatus.- Condenser water is too cold, causing solidification in the condenser.- Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature.- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]- Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.- For high-boiling alcohols, it may not be necessary to have very cold water circulating in the condenser. Room temperature water is often sufficient.
Bumping or Unstable Boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[4]- Increase the heat gradually to maintain a steady rate of distillation.
Product Discoloration in Distillation Flask - Decomposition of the alcohol at high temperatures.- Presence of impurities.- Switch to vacuum distillation to lower the required boiling temperature.[2]- Consider a pre-purification step (e.g., washing, drying) before distillation.
Distillate has a Cloudy Appearance - Co-distillation with an immiscible impurity, often water.- Ensure the starting material is thoroughly dried before distillation. Consider using a drying agent and filtering prior to distillation.
Fluctuating Temperature During Distillation - Inconsistent heating.- Presence of multiple components with different boiling points.- Azeotrope formation.- Ensure a stable heat source and uniform heating of the flask.- If the temperature fluctuates significantly, you may be distilling a mixture. Collect fractions at different temperature ranges and analyze their purity.- If an azeotrope is suspected, further purification may require a different technique.

Experimental Protocols

Standard Atmospheric Distillation Protocol
  • Preparation:

    • Ensure the this compound to be distilled is dry and free of solid impurities.

    • Assemble a standard simple or fractional distillation apparatus in a fume hood. Use a heating mantle as the heat source.

    • Add a few boiling chips or a magnetic stir bar to the round-bottom distillation flask.

    • Fill the distillation flask to no more than two-thirds of its volume.

  • Distillation:

    • Begin circulating cooling water through the condenser.

    • Gradually heat the distillation flask.

    • Observe the temperature on the thermometer. The temperature will rise and then stabilize as the vapor of the compound reaches the thermometer bulb.

    • Collect the distillate that comes over at a constant temperature. This constant temperature is the boiling point of the substance.

    • If distilling a mixture, the temperature may rise after the lower-boiling component has distilled. It is advisable to collect different fractions as the temperature changes.

  • Completion:

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.

    • Allow the apparatus to cool down before disassembling.

Vacuum Distillation Protocol
  • Preparation:

    • Use glassware that is rated for vacuum work and inspect it for any cracks or defects.

    • Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Add a stir bar to the distillation flask for smooth boiling; boiling chips are less effective under vacuum.

    • Connect the apparatus to a vacuum pump with a trap in between to protect the pump from corrosive vapors.

  • Distillation:

    • Start the cooling water flow in the condenser.

    • Begin stirring the liquid in the distillation flask.

    • Gradually apply the vacuum to the system. You should observe bubbling as dissolved gases are removed.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

    • Monitor the pressure and temperature closely. Collect the fraction that distills at a constant temperature and pressure.

  • Completion:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus.

Distillation Troubleshooting Logic

Below is a flowchart to guide users through common distillation problems.

DistillationTroubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes unstable_boiling Bumping / Unstable Boiling issue->unstable_boiling Yes product_discoloration Product Discoloration issue->product_discoloration Yes cloudy_distillate Cloudy Distillate issue->cloudy_distillate Yes success Distillation Successful issue->success No check_heat Increase Heat / Check Mantle Contact no_distillate->check_heat check_thermometer Verify Thermometer Placement check_heat->check_thermometer check_leaks Inspect for Leaks check_thermometer->check_leaks leaks_resolved Leaks Resolved? check_leaks->leaks_resolved add_boiling_aids Add Boiling Chips / Stir Bar unstable_boiling->add_boiling_aids reduce_heat_rate Reduce Heating Rate add_boiling_aids->reduce_heat_rate reduce_heat_rate->issue use_vacuum Switch to Vacuum Distillation product_discoloration->use_vacuum purify_first Pre-purify Starting Material use_vacuum->purify_first purify_first->issue dry_sample Dry Sample Before Distillation cloudy_distillate->dry_sample dry_sample->issue leaks_resolved->issue Yes leaks_resolved->success No, End

Caption: Troubleshooting flowchart for common distillation issues.

References

Technical Support Center: Fractional Distillation of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,3-Dimethyl-1-hexanol by fractional distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses common problems encountered during the fractional distillation of this compound.

Problem Potential Cause Recommended Solution
No Distillate Collection - Inadequate heating of the distillation flask.- Thermometer bulb placed incorrectly.- Leaks in the distillation apparatus.- Condenser water is too cold, causing solidification.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all joints and connections for a secure fit. Use vacuum grease if necessary.- Adjust the flow rate or temperature of the cooling water to prevent the distillate from freezing in the condenser.
Fluctuating Temperature During Distillation - Uneven heating.- Presence of multiple components with close boiling points.- "Bumping" of the liquid in the distillation flask.- Ensure the heating mantle is in good contact with the flask and consider using a stirring mechanism (magnetic stir bar).- Improve the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material).- Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Poor Separation of Components - Distillation rate is too fast.- Inefficient fractionating column.- Formation of an azeotrope.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux, Raschig rings, or metal sponge packing).- Check for known azeotropes of this compound with potential impurities or solvents. If an azeotrope is present, alternative purification methods like extractive distillation or chromatography may be necessary.
Product Contaminated with Lower-Boiling Impurity - Inefficient separation.- Premature collection of the main fraction.- Increase the reflux ratio by insulating the distillation head to allow for better separation.- Discard a larger forerun (the initial distillate) before collecting the main fraction at the expected boiling point.
Product Contaminated with Higher-Boiling Impurity - Distillation carried on for too long at the main fraction's boiling point.- Overheating of the distillation flask.- Stop the distillation when the temperature begins to rise above the boiling point of this compound.- Carefully control the heating to avoid "smearing" of the fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities will largely depend on the synthetic route used to prepare the alcohol.

  • From Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene:

    • Unreacted starting material: 3,3-Dimethyl-1-hexene.

    • Isomeric alcohol: 3,3-Dimethyl-2-hexanol (due to non-ideal anti-Markovnikov addition).

    • Solvent residues: Tetrahydrofuran (THF) or diethyl ether are commonly used solvents.[1][2]

  • From Grignard Reaction (e.g., 1-bromo-2,2-dimethylbutane with ethyl formate):

    • Unreacted starting materials: 1-bromo-2,2-dimethylbutane and ethyl formate.[3]

    • Side-products from the Grignard reagent: Biphenyl-type compounds from coupling of the Grignard reagent.

    • Solvent residues: Diethyl ether or THF.[1][2]

Q2: How can I use boiling points to identify impurities during fractional distillation?

A2: By monitoring the temperature at the distillation head, you can infer the composition of the distillate. A stable temperature plateau indicates the distillation of a pure component. The table below lists the boiling points of this compound and its potential impurities.

Data Presentation: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Potential Role
Diethyl EtherC₄H₁₀O74.1234.6[2]Solvent
Ethyl FormateC₃H₆O₂74.0854.0[4]Starting Material
Tetrahydrofuran (THF)C₄H₈O72.1166[5]Solvent
3,3-Dimethyl-1-hexeneC₈H₁₆112.22104-107Starting Material
1-Bromo-2,2-dimethylbutaneC₆H₁₃Br165.07~147Starting Material
2-Methyl-2-hexanolC₇H₁₆O116.20141-142[6]Potential Isomer
This compound C₈H₁₈O 130.23 172-175 Product
3,3-Dimethyl-2-hexanolC₈H₁₈O130.23150.5 (estimated)Isomeric Impurity

Q3: Does this compound form azeotropes?

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Procedure:

    • Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Adjust the heating rate to establish a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect the initial distillate (forerun), which will contain the lower-boiling impurities, in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (172-175 °C), change the receiving flask to collect the pure product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it may indicate that all the product has distilled. If it rises significantly, it suggests the presence of higher-boiling impurities. In either case, stop the distillation.

    • Allow the apparatus to cool completely before dismantling.

Mandatory Visualization

Troubleshooting_Workflow start Start Distillation no_distillate Is distillate collecting? start->no_distillate check_heat Increase heat gradually no_distillate->check_heat No temp_stable Is the temperature stable? no_distillate->temp_stable Yes check_thermometer Check thermometer placement check_heat->check_thermometer check_leaks Check for leaks check_thermometer->check_leaks check_leaks->no_distillate adjust_heating Ensure even heating Add boiling chips/stir bar temp_stable->adjust_heating No poor_separation Is separation poor? temp_stable->poor_separation Yes adjust_heating->temp_stable slow_distillation Reduce distillation rate poor_separation->slow_distillation Yes collect_fractions Collect fractions based on boiling point plateaus poor_separation->collect_fractions No improve_column Use a more efficient column slow_distillation->improve_column check_azeotrope Consider azeotrope formation improve_column->check_azeotrope check_azeotrope->poor_separation end End of Distillation collect_fractions->end

Caption: Troubleshooting workflow for fractional distillation.

Synthesis_Impurities cluster_hydroboration Hydroboration-Oxidation Route cluster_grignard Grignard Route start_alkene 3,3-Dimethyl-1-hexene reagents_hydro 1. BH3-THF 2. H2O2, NaOH start_alkene->reagents_hydro product_main This compound (Major) reagents_hydro->product_main impurity_isomer 3,3-Dimethyl-2-hexanol (Minor) reagents_hydro->impurity_isomer impurity_alkene Unreacted 3,3-Dimethyl-1-hexene reagents_hydro->impurity_alkene start_halide 1-Bromo-2,2-dimethylbutane reagents_grignard 1. Mg, Ether 2. H3O+ start_halide->reagents_grignard start_ester Ethyl Formate start_ester->reagents_grignard product_grignard This compound reagents_grignard->product_grignard impurity_halide Unreacted 1-Bromo-2,2-dimethylbutane reagents_grignard->impurity_halide impurity_ester Unreacted Ethyl Formate reagents_grignard->impurity_ester

References

Challenges in the scale-up of 3,3-Dimethyl-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,3-Dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes for this compound are:

  • Grignard Reaction: Reaction of a Grignard reagent, such as n-propylmagnesium bromide, with 3,3-dimethyloxetane or the reaction of ethylmagnesium bromide with 1-chloro-3,3-dimethylbutane.

  • Hydroboration-Oxidation: The anti-Markovnikov addition of a borane reagent to 3,3-dimethyl-1-hexene, followed by oxidation.[1][2][3][4]

Q2: What are the major challenges encountered during the scale-up of the Grignard route?

A2: Scaling up the Grignard synthesis of this compound can present several challenges:

  • Initiation of Grignard Reagent Formation: Difficulty in initiating the reaction between magnesium and the alkyl halide is a common issue, often due to moisture or passivation of the magnesium surface.[5]

  • Exothermic Reaction Control: The formation of the Grignard reagent is highly exothermic and requires careful temperature management to prevent runaway reactions, especially on a larger scale.[5]

  • Solvent Selection and Handling: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used, which are highly flammable and pose safety risks at an industrial scale.

  • Side Reactions: Wurtz coupling is a common side reaction that can reduce the yield of the desired Grignard reagent.[5]

Q3: What are the key considerations for the hydroboration-oxidation route at scale?

A3: Key considerations for scaling up the hydroboration-oxidation synthesis include:

  • Reagent Handling and Safety: Borane reagents such as borane-tetrahydrofuran complex (B₂H₆-THF) are flammable, toxic, and moisture-sensitive, requiring specialized handling procedures.

  • Regioselectivity: Ensuring high regioselectivity for the anti-Markovnikov product is crucial to minimize the formation of the isomeric 3,3-dimethyl-2-hexanol.[1][2] The use of sterically hindered boranes can improve selectivity.

  • Oxidation Step Control: The oxidation with hydrogen peroxide and a base is exothermic and must be carefully controlled to maintain a safe temperature and prevent side reactions.

  • Purification: Removal of boron byproducts can be challenging during workup and purification.

Troubleshooting Guide

Problem 1: Low Yield in Grignard Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Moisture in reagents or glassware Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.Successful initiation and improved yield of the Grignard reagent.[5]
Poor quality magnesium Use freshly crushed or activated magnesium turnings.Increased surface area and removal of oxide layer facilitates reaction initiation.
Side reaction (Wurtz coupling) Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.Minimizes the coupling of the alkyl halide with the formed Grignard reagent.[5]
Incomplete reaction Ensure sufficient reaction time and maintain the appropriate temperature for the specific Grignard reagent formation.Drives the reaction to completion, maximizing the yield.
Problem 2: Impurity Formation in Hydroboration-Oxidation
Potential Cause Troubleshooting Step Expected Outcome
Formation of the Markovnikov alcohol isomer Use a sterically hindered borane reagent (e.g., 9-BBN) instead of BH₃-THF.Increased regioselectivity towards the desired anti-Markovnikov product.[2][6]
Incomplete oxidation Ensure a sufficient excess of hydrogen peroxide and base is used. Monitor the reaction for completion.Complete conversion of the organoborane intermediate to the alcohol.
Residual boron impurities Perform an oxidative workup followed by aqueous extraction to remove boron salts.A purer final product with minimal boron contamination.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether from the addition funnel. Once the reaction initiates (observed by a color change and gentle reflux), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Epoxide: Cool the Grignard solution in an ice bath. Add a solution of 1,2-epoxybutane in anhydrous diethyl ether dropwise from the addition funnel.

  • Workup: After the addition is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Hydroboration-Oxidation Synthesis of this compound
  • Apparatus Setup: Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Hydroboration: Dissolve 3,3-dimethyl-1-hexene in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃-THF) dropwise. Allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 25 °C.

  • Workup: Stir the mixture at room temperature for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Grignard Synthesis Hydroboration-Oxidation
Typical Yield 65-80%85-95%
Key Reagents Magnesium, Alkyl Halide, Epoxide3,3-dimethyl-1-hexene, Borane, H₂O₂, NaOH
Major Impurities Wurtz coupling products, unreacted starting materials3,3-dimethyl-2-hexanol, organoboranes
Safety Concerns Highly exothermic, flammable ether solventsToxic and flammable borane reagents
Scale-up Feasibility Moderate, requires careful thermal managementGood, with appropriate engineering controls

Visualizations

Troubleshooting_Grignard_Synthesis start Low Yield in Grignard Synthesis check_moisture Check for Moisture start->check_moisture dry_glassware Action: Flame-dry glassware Use anhydrous solvents check_moisture->dry_glassware Yes check_mg_quality Check Mg Quality check_moisture->check_mg_quality No dry_glassware->check_mg_quality activate_mg Action: Use fresh/activated Mg check_mg_quality->activate_mg Poor check_side_reactions Check for Side Reactions check_mg_quality->check_side_reactions Good activate_mg->check_side_reactions slow_addition Action: Slow addition of alkyl halide check_side_reactions->slow_addition Evidence of coupling end Improved Yield check_side_reactions->end No evidence slow_addition->end

References

Preventing decomposition of 3,3-Dimethyl-1-hexanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,3-Dimethyl-1-hexanol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is a primary alcohol with the chemical formula C8H18O.[1][2][3] It is a liquid at room temperature with a boiling point of approximately 171°C and a melting point around -61°C.[3] Its structure features a hydroxyl (-OH) group attached to a primary carbon, making it susceptible to specific chemical reactions like oxidation.

Q2: What are the common signs that my this compound sample has started to decompose?

Signs of decomposition can be both visual and analytical.

  • Visual Signs: The sample may develop a yellowish tint, become cloudy, or form precipitates (turbidity).[4]

  • Olfactory Signs: A sharp or acrid odor may develop, indicating the formation of aldehydes or carboxylic acids.

  • Analytical Signs: The most definitive sign is the appearance of new peaks in a Gas Chromatography (GC) analysis, indicating the presence of impurities.[5][6]

Q3: What are the primary chemical pathways for the decomposition of this compound?

As a primary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation: Exposure to oxygen, particularly from the air, can oxidize the alcohol. This happens in a two-step process: first to 3,3-dimethylhexanal (an aldehyde), and then further oxidation can yield 3,3-dimethylhexanoic acid (a carboxylic acid).[7][8][9] This process can be accelerated by heat, light, and the presence of metal catalysts.

  • Dehydration: In the presence of acid catalysts and/or high heat, this compound can lose a molecule of water to form 3,3-dimethyl-1-hexene, an alkene.[7][10] This is less common under standard storage conditions but can occur if the sample is contaminated with acidic impurities.

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to oxygen, light, and heat.[11][12]

  • Temperature: A cool, stable temperature is recommended, ideally between 2°C and 8°C for medium-term storage. For long-term storage (over 6 months), freezing at -20°C is advisable.[13] Avoid repeated freeze-thaw cycles and temperature fluctuations.[11][12]

  • Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[11] If an inert atmosphere is not available, ensure the container is filled as much as possible to minimize the headspace and is sealed tightly.

  • Light: Store in an amber glass bottle or in a dark location to protect it from UV light, which can catalyze degradation.[11][12][14]

  • Container: Use a clean, dry, and inert container, such as a borosilicate glass bottle with a PTFE-lined cap.

Troubleshooting Guide

Problem: My this compound sample, which was originally clear, now has a yellow tint.

  • Possible Cause: This is often a sign of initial oxidation, leading to the formation of aldehyde impurities.

  • Recommended Action:

    • Verify the purity of the sample using Gas Chromatography (see Protocol 1).

    • If the purity is compromised but still usable for your application, blanket the remaining sample with an inert gas (argon or nitrogen) before resealing the container.

    • Store the sample in a dark, refrigerated environment to slow further degradation.

Problem: I ran a GC analysis of my sample and see a new peak that wasn't there previously.

  • Possible Cause: A new peak indicates the formation of a degradation product. Based on the likely decomposition pathways, the new peak could correspond to:

    • 3,3-Dimethylhexanal: The primary oxidation product.

    • 3,3-Dimethylhexanoic Acid: The secondary oxidation product.

    • 3,3-Dimethyl-1-hexene: The dehydration product.

  • Recommended Action:

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) method to identify the structure of the impurity peak.

    • Quantify the impurity to determine if the material is still suitable for your experiment.

    • Review your storage procedures immediately to prevent further degradation of this and other batches. Follow the recommended storage conditions outlined in the table below.

Problem: I observe turbidity or a precipitate in my sample, especially after storing it in the cold.

  • Possible Cause: Turbidity can be caused by the precipitation of impurities that are less soluble at lower temperatures. This can also be caused by contamination with water, which can lead to the formation of insoluble hydrates or facilitate degradation.[4]

  • Recommended Action:

    • Allow the sample to warm to room temperature to see if the precipitate redissolves.

    • If it remains, the sample is likely significantly degraded or contaminated. It should be filtered before use, and its purity must be re-assessed via GC.

    • Ensure that all storage containers are scrupulously dry before adding the alcohol.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability of this compound

ParameterShort-Term Storage ( < 6 months)Long-Term Storage ( > 6 months)Rationale
Temperature 2°C – 8°C-20°CReduces reaction rates of oxidation and dehydration.[12][13]
Atmosphere Tightly sealed container, minimal headspaceUnder inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[11]
Light Stored in amber bottle or dark cabinetStored in amber bottle or dark cabinetPrevents photochemical degradation initiated by UV light.[11][12]
Container Clean, dry borosilicate glassClean, dry borosilicate glass with PTFE-lined capEnsures no leaching or catalytic effects from the container.
Expected Purity Drop < 0.5%< 1.0% per yearBased on ideal conditions; actual rates depend on initial purity and handling.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a standard method to assess the purity of this compound and detect volatile degradation products.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Vortex the sample to ensure it is fully dissolved.

  • Instrumentation (Example Conditions):

    • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[6][15]

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL injection volume with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Identify potential impurity peaks by comparing their retention times to known standards of 3,3-dimethylhexanal and 3,3-dimethyl-1-hexene if available.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by exposing it to elevated temperatures.

  • Sample Preparation:

    • Aliquot the this compound sample into several small, identical amber glass vials.

    • Blanket each vial with argon or nitrogen before sealing tightly.

  • Storage Conditions:

    • Place the vials in temperature-controlled ovens or chambers at the following conditions:

      • 40°C (Accelerated condition)

      • 25°C (Room temperature control)

      • 5°C (Refrigerated control)

    • Protect all samples from light.

  • Testing Schedule:

    • Analyze one vial from each temperature condition at predefined time points:

      • Time 0 (initial analysis)

      • 1 month

      • 3 months

      • 6 months

  • Analysis:

    • At each time point, perform a purity assessment using the GC-FID protocol described above.

    • Record any changes in appearance, color, or the presence of new peaks.

  • Data Evaluation:

    • Plot the purity of the sample versus time for each temperature condition.

    • Use the data from the 40°C condition to extrapolate the expected shelf-life at the recommended storage temperatures (5°C and -20°C).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Suspected Decomposition start Suspicion of Decomposition visual Perform Visual Inspection (Color, Clarity, Precipitate) start->visual problem Is there a visible change? visual->problem analytical Perform Analytical Verification (GC-FID Purity Test) impurity Are new peaks detected in GC? analytical->impurity problem->analytical Yes problem->analytical No quarantine Quarantine Lot & Review Storage Conditions impurity->quarantine Yes ok Sample is Stable. Continue Use. impurity->ok No document Document Findings & Consider Disposal quarantine->document

Caption: A workflow for investigating suspected sample decomposition.

G cluster_pathways Potential Decomposition Pathways alcohol This compound aldehyde 3,3-Dimethylhexanal alcohol->aldehyde Oxidation (+[O]) alkene 3,3-Dimethyl-1-hexene alcohol->alkene Dehydration (-H₂O, Acid/Heat) acid 3,3-Dimethylhexanoic Acid aldehyde->acid Further Oxidation (+[O])

Caption: Chemical pathways for the degradation of this compound.

G cluster_storage_decision Storage Condition Decision Tree q1 Storage Duration? short_term Store at 2-8°C Tightly Sealed q1->short_term < 6 Months long_term Store at -20°C q1->long_term > 6 Months q2 High Purity Critical? inert Store under Inert Gas (Ar or N₂) q2->inert Yes standard Ensure minimal headspace and tight seal q2->standard No short_term->q2 long_term->q2

References

Troubleshooting peak tailing in GC analysis of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 3,3-Dimethyl-1-hexanol. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly peak tailing, encountered during their experiments.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. This can lead to inaccurate integration and reduced resolution. The following guide details potential causes and solutions for peak tailing in the analysis of this compound.

Initial Assessment of Peak Tailing

First, determine the extent of the issue:

  • Are all peaks tailing? This often points to a physical or mechanical issue in the system.

  • Is only the this compound peak (and other polar analytes) tailing? This suggests a chemical interaction between the analyte and the GC system.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Initial troubleshooting decision tree for peak tailing.

Physical and Mechanical Issues

If all peaks in your chromatogram are exhibiting tailing, the problem is likely related to the physical setup of your GC system.

FAQs

  • Q1: My chromatogram shows tailing for all compounds, not just this compound. What should I check first?

    A1: When all peaks tail, it's often due to a disruption in the carrier gas flow path.[1] Start by checking the column installation. A poorly cut column, incorrect installation depth in the inlet or detector, or a leak can all cause turbulence and result in peak tailing.[1][2]

    Recommended Actions:

    • Re-cut the column: Ensure a clean, square cut using a ceramic wafer or diamond scribe. A poor cut can create active sites and disturb the flow path.[2]

    • Verify installation depth: Check the manufacturer's guidelines for the correct column insertion distance into both the inlet and detector.

    • Check for leaks: Use an electronic leak detector to check all fittings and connections, especially at the inlet and detector.

  • Q2: Could a blockage in the system cause peak tailing?

    A2: Yes, a partial blockage in the column or inlet liner can cause peak tailing. This can be caused by septum particles, non-volatile sample residue, or ferrule fragments. To test for a blockage, inject a non-polar, volatile compound like hexane. If this peak also tails, a blockage is likely.[3]

    Recommended Actions:

    • Trim the column: Remove the first 10-20 cm of the column from the inlet side to eliminate any contamination.[1]

    • Replace the inlet liner: Septum particles and sample residue can accumulate in the liner.

Chemical Interactions and Method Parameters

If peak tailing is more pronounced for this compound and other polar compounds, the issue is likely due to interactions between the analyte and the system, or suboptimal analytical conditions. As a polar alcohol, this compound is susceptible to interactions with active sites within the GC system.[4]

FAQs

  • Q3: Why is my this compound peak tailing while my non-polar internal standard looks fine?

    A3: This is a strong indication of active sites within your GC system. This compound has a hydroxyl group that can form hydrogen bonds with active silanol groups present on the surface of an untreated or poorly deactivated inlet liner, glass wool, or the column itself.[4][5] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.

    Recommended Actions:

    • Use a deactivated inlet liner: Employing a liner with a high-quality deactivation treatment is crucial for analyzing active compounds.[5] Regularly replacing the liner is also important as the deactivation can degrade over time, especially with repeated injections of samples containing water.[6]

    • Use a guard column: A deactivated guard column can "trap" non-volatile residues and protect the analytical column from contamination.

    • Column conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Q4: Can the choice of GC column affect peak tailing for this compound?

    A4: Absolutely. The stationary phase of the column should be compatible with the polarity of the analyte. For a polar compound like this compound, a polar or intermediate-polar stationary phase is generally recommended. Using a non-polar column can sometimes lead to poor peak shape due to interactions with residual silanols on the fused silica surface if the column is not sufficiently deactivated. A column with a "wax" type stationary phase (polyethylene glycol) is often a good choice for alcohol analysis.

  • Q5: How do my inlet and oven temperature settings impact peak shape?

    A5: Both inlet and oven temperatures are critical.

    • Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. An inlet temperature that is too low can lead to slow vaporization and peak broadening or tailing.[2]

    • Oven Temperature Program: A slow initial oven ramp rate can sometimes help to focus the analyte at the head of the column, leading to sharper peaks. Conversely, a very fast ramp rate might not provide sufficient separation and could affect peak shape. For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing, which can improve the shape of early eluting peaks.[1]

  • Q6: Could my injection technique be the cause of peak tailing?

    A6: Yes, the injection technique can influence peak shape. A slow injection speed can lead to a broad initial sample band, which can translate to a tailing peak.[7] For splitless injections, an improperly set purge time can cause the solvent peak to tail, which may also affect the shape of early eluting analyte peaks.[6]

    Recommended Actions:

    • Optimize injection speed: Use a fast injection speed to ensure a narrow sample band is introduced to the inlet.

    • Adjust splitless purge time: Ensure the purge activation time is sufficient to transfer the analytes to the column but short enough to prevent excessive solvent tailing.

Quantitative Data Summary

The following tables provide illustrative data on how different GC parameters can affect peak asymmetry for alcohols. Note that this data is based on general observations for polar analytes and may not be specific to this compound.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry of a C8 Alcohol

Inlet Liner TypePeak Asymmetry (As)Relative Response
Non-Deactivated2.80.75
Standard Deactivation1.50.95
High-Performance Deactivation1.11.00

Peak asymmetry is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Impact of Oven Ramp Rate on Peak Shape

Oven Ramp Rate (°C/min)Peak Width (min)Peak Asymmetry (As)
50.151.2
100.121.4
200.101.6

Experimental Protocols

This section provides a recommended starting methodology for the GC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Recommended GC Method for this compound
  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: A polar "wax" type column (e.g., DB-WAX, ZB-WAX) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector

    • Injection Mode: Split (e.g., 50:1 split ratio for higher concentrations) or Splitless (for trace analysis).

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Liner: Deactivated single taper liner with glass wool.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector: FID

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol or hexane).

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • If using an internal standard, add a constant concentration of the internal standard to all standards and samples. A non-polar hydrocarbon (e.g., dodecane) can be a suitable internal standard.

Visualizations

dot graph TD { rankdir=LR; subgraph "Troubleshooting Workflow" direction LR A[Peak Tailing Observed] --> B{All Peaks Tailing?}; B -- Yes --> C[Check for Physical Issues]; B -- No --> D[Check for Chemical Interactions]; C --> E[Re-install Column]; C --> F[Leak Check System]; D --> G[Use Deactivated Liner]; D --> H[Optimize Temperatures]; end } Caption: A simplified workflow for troubleshooting peak tailing.

GC_System_Flow

References

Interpreting complex NMR spectra of 3,3-Dimethyl-1-hexanol samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis of 3,3-Dimethyl-1-hexanol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly depending on the solvent, concentration, and temperature. However, the expected ranges are summarized in the tables below.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H1 ~3.65 Triplet 2H ~6.5
H2 ~1.50 Triplet 2H ~6.5
H4 ~1.25 Multiplet 2H -
H5 ~1.25 Multiplet 2H -
H6 ~0.88 Triplet 3H ~7.0
C(CH₃)₂ ~0.85 Singlet 6H -

| OH | Variable (e.g., ~1.60) | Broad Singlet | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C1 ~61.5
C2 ~40.0
C3 ~30.0
C4 ~35.0
C5 ~23.0
C6 ~14.0

| C(CH₃)₂ | ~29.5 |

Q2: The hydroxyl (-OH) proton peak is broad and its chemical shift is not where I expected. Why?

A2: The chemical shift and appearance of the hydroxyl proton are highly variable. Several factors contribute to this:

  • Hydrogen Bonding: The extent of hydrogen bonding, which is dependent on concentration and temperature, significantly affects the chemical shift. More concentrated samples often show a downfield shift.

  • Proton Exchange: The -OH proton can exchange with other labile protons in the sample, such as traces of water.[1] This exchange is often fast on the NMR timescale, leading to a broadening of the signal.[1] In very pure, dry samples, coupling to adjacent protons (on C1) may be observed.

  • Solvent Effects: The choice of deuterated solvent impacts the chemical shift of the -OH proton.

Q3: How can I confirm the identity of the -OH peak?

A3: A "D₂O shake" is a simple and effective method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The labile -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[2][3][4]

Q4: My baseline is distorted and the peaks are broad. What could be the cause?

A4: This is often an issue with sample preparation or the spectrometer's magnetic field homogeneity (shimming).

  • Poor Shimming: The magnetic field is not uniform across the sample. The instrument may need to be re-shimmed.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity, which results in broader lines.[5] A typical concentration for ¹H NMR of a small molecule is 5-25 mg in 0.6-0.7 mL of solvent.[6][7]

  • Solid Particles: Undissolved material or dust in the sample will severely degrade spectral quality.[5][8] Always filter your sample into the NMR tube.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

Troubleshooting Guides

This section addresses specific problems you might encounter during your analysis.

Issue 1: Unexpected Peaks in the Spectrum

Your spectrum shows more signals than expected for this compound.

Logical Workflow for Identifying Unexpected Peaks

G cluster_0 start Unexpected Peaks Observed check_solvent Check solvent residual peaks and water peak start->check_solvent check_grease Check for common lab contaminants (grease, silicone, etc.) check_solvent->check_grease check_reagents Are peaks from starting materials or side products? check_grease->check_reagents impurity_match Peaks Match Known Impurity? check_reagents->impurity_match repurify Repurify Sample (e.g., column chromatography, distillation) impurity_match->repurify Yes end_unknown Unknown Structure; Consider 2D NMR impurity_match->end_unknown No end_impurity Impurity Identified repurify->end_impurity

Caption: Troubleshooting workflow for identifying unknown peaks.

Troubleshooting Steps:

  • Identify Solvent Peaks: First, identify the residual proton signal from your deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) and the water peak (variable, often 1.5-2.5 ppm in CDCl₃).[9]

  • Check for Common Contaminants: Laboratory grease, silicone, and solvents from purification (like ethyl acetate or hexane) are common culprits.[4][10]

  • Consult Impurity Tables: Compare the unknown chemical shifts to tables of common laboratory impurities.

Table 3: Common Impurity Chemical Shifts (in CDCl₃)

Impurity Chemical Shift (δ, ppm) Multiplicity
Acetone 2.17 Singlet
Dichloromethane 5.30 Singlet
Diethyl Ether 3.48 (q), 1.21 (t) Quartet, Triplet
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) Quartet, Singlet, Triplet
Hexane 1.25 (br s), 0.88 (t) Broad Singlet, Triplet

| Silicone Grease | ~0.07 | Singlet |

Issue 2: Complex Multiplets and Signal Overlap

The signals for the H2, H4, and H5 protons are overlapping, making interpretation difficult.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz) can increase the dispersion of signals, potentially resolving the overlap.

  • Change the Solvent: Acquiring the spectrum in a different solvent (e.g., Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[4]

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons. This can help trace the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is invaluable for assigning both ¹H and ¹³C signals definitively.[11][12][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, helping to piece the molecular structure together.

Logical Relationship of Key 2D NMR Experiments

G cluster_0 H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (Direct ¹H-¹³C Corr.) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Structure Molecular Structure COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Corr.) HSQC->HMBC Assigns Direct Attachments HMBC->Structure Confirms Connectivity

Caption: Relationship between 1D and 2D NMR for structure elucidation.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

Following a consistent and careful sample preparation protocol is critical for obtaining high-quality spectra.[5][6][7]

Materials:

  • Sample (5-25 mg for ¹H NMR)[5][6]

  • High-quality NMR tube and cap, clean and unscratched[5][14]

  • Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL[6]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., a small plug of glass wool in the pipette)[5]

Procedure:

  • Weigh Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.

  • Dissolve: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl to dissolve the sample completely.

  • Filter: Place a small, tight plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. This step is crucial to remove any particulate matter that can ruin the spectral quality.[5][8]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Mix: Invert the tube several times to ensure the solution is homogeneous.

  • Clean: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]

References

Technical Support Center: Stabilizing 3,3-Dimethyl-1-hexanol for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stabilization, storage, and handling of 3,3-Dimethyl-1-hexanol for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of this compound throughout your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound in long-term experimental settings.

IssuePotential CauseRecommended Action
Change in sample concentration over time. Evaporation: Due to its volatility, improper sealing of storage containers can lead to a gradual loss of this compound, thereby increasing the concentration of non-volatile components in a solution.- Ensure storage containers are tightly sealed with high-quality caps (e.g., PTFE-lined). - For critical applications, use ampules sealed under an inert atmosphere. - Store at lower temperatures to reduce vapor pressure. - Periodically verify the concentration using Gas Chromatography (GC).
Appearance of new peaks in GC analysis. Oxidation: As a primary alcohol, this compound can oxidize to form 3,3-dimethylhexanal and subsequently 3,3-dimethylhexanoic acid, especially in the presence of oxygen and light.- Store under an inert atmosphere (e.g., nitrogen or argon). - Use amber glass containers or store in the dark to prevent photo-oxidation. - Consider adding a suitable antioxidant if compatible with the experimental setup. - Confirm the identity of new peaks using GC-MS.
Decreased biological/chemical activity. Degradation: The formation of oxidation products can alter the chemical properties and biological activity of the compound.- Follow strict anaerobic and anhydrous storage and handling procedures. - Perform a purity check using GC or FTIR before each use in a long-term experiment. - If degradation is suspected, purify the sample by distillation or chromatography.
Inconsistent results in biological assays. Interference from degradation products: Aldehydes and carboxylic acids can be reactive and may interfere with biological systems, leading to inconsistent or artifactual results.- Monitor for the presence of carbonyl (aldehyde/acid) signals using FTIR spectroscopy. - If using in cell culture, ensure that any degradation products are not cytotoxic or do not interfere with the assay. A fresh, purified stock should be used. - Run a control with potential degradation products if they are available.
Precipitate formation in stored solutions. Low-temperature storage of aqueous solutions: If this compound is stored in an aqueous solution at low temperatures, its solubility may decrease, leading to precipitation.- Determine the solubility of this compound in your specific buffer or solvent system at the intended storage temperature. - If low-temperature storage is necessary, consider using a co-solvent to improve solubility. - Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for pure this compound?

For optimal stability, pure this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2][3] This minimizes exposure to oxygen and light, which are the primary drivers of oxidation. For very long-term storage (years), sealing the compound in glass ampules under an inert atmosphere is the best practice.

Q2: How can I detect the degradation of this compound?

The primary degradation pathway is oxidation. This can be monitored using the following analytical techniques:

  • Gas Chromatography (GC): A GC analysis will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to its oxidation products (3,3-dimethylhexanal and 3,3-dimethylhexanoic acid).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The oxidation of the alcohol to an aldehyde or carboxylic acid will result in the appearance of a characteristic carbonyl (C=O) stretching peak in the region of 1700-1760 cm⁻¹.[4][5] The O-H stretch of a carboxylic acid also presents as a very broad band from 2500-3300 cm⁻¹.[4][5]

Q3: Is this compound susceptible to degradation in aqueous solutions?

Yes, especially if the solution is not deoxygenated. The presence of water can facilitate the further oxidation of the intermediate aldehyde to a carboxylic acid. Therefore, for long-term storage of aqueous solutions, it is crucial to use deoxygenated water and store the solution under an inert atmosphere.

Q4: What type of container material is best for storing this compound?

For pure this compound and its solutions, the following materials are recommended:

  • Glass: Borosilicate glass (Pyrex®) is highly recommended due to its inertness. Amber glass should be used to protect the compound from light.

  • Polytetrafluoroethylene (PTFE): PTFE (Teflon®) is also highly inert and suitable for storing this alcohol.

  • High-Density Polyethylene (HDPE): While generally resistant to alcohols, for long-term storage where leaching of plasticizers could be a concern, glass or PTFE are preferred.

Q5: Can I store this compound at room temperature?

While short-term storage at room temperature is generally acceptable, for long-term stability, refrigeration (2-8°C) is recommended to minimize evaporation and slow down potential degradation reactions.[1][2][3]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary oxidation products.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A non-polar or medium-polarity capillary column is suitable, such as a DB-5 or HP-5 (for general purity) or a wax column (e.g., DB-WAX) for better separation of the alcohol from its more polar oxidation products.

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • If quantitative analysis is required, prepare a series of calibration standards of known concentrations of this compound. An internal standard (e.g., a non-interfering alkane like dodecane) should be used for improved accuracy.

3. GC-FID Parameters (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

4. Data Analysis:

  • Identify the peak for this compound based on its retention time, confirmed by injecting a pure standard.

  • The appearance of new peaks, particularly at retention times corresponding to 3,3-dimethylhexanal and 3,3-dimethylhexanoic acid, indicates degradation.

  • Calculate the purity of the sample by determining the peak area percentage of this compound relative to the total peak area of all components. For quantitative results, use the calibration curve.

Protocol 2: Detection of Oxidation by FTIR Spectroscopy

This protocol describes how to use FTIR to detect the formation of carbonyl-containing degradation products.

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

2. Sample Preparation:

  • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Alternatively, a solution of the sample in a solvent that has minimal interference in the carbonyl region (e.g., chloroform, carbon tetrachloride - use with caution) can be analyzed in a liquid cell.

3. Data Acquisition:

  • Acquire a background spectrum of the clean salt plates or the solvent-filled cell.

  • Acquire the sample spectrum.

  • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

4. Data Analysis:

  • Examine the spectrum for the following key features:

    • O-H stretch (alcohol): A broad peak around 3200-3600 cm⁻¹.

    • C-H stretch (alkane): Sharp peaks around 2850-3000 cm⁻¹.

    • C=O stretch (aldehyde/carboxylic acid): The appearance of a strong, sharp peak in the 1700-1760 cm⁻¹ region is a clear indicator of oxidation.[4][5]

    • O-H stretch (carboxylic acid): A very broad absorption between 2500-3300 cm⁻¹, which may overlap with the C-H stretching region, is indicative of the carboxylic acid.[4][5]

Visualizations

degradation_pathway A This compound B 3,3-Dimethylhexanal A->B Oxidation C 3,3-Dimethylhexanoic Acid B->C Further Oxidation

Caption: Potential oxidation pathway of this compound.

troubleshooting_workflow decision decision action action start Inconsistent Experimental Results check_purity Check Purity of this compound (GC/FTIR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure investigate_other Investigate Other Experimental Variables is_pure->investigate_other Yes degraded Degradation Detected is_pure->degraded No purify Purify or Obtain New Stock degraded->purify review_storage Review Storage and Handling Procedures purify->review_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_decision_flow decision decision storage_condition storage_condition start Prepare this compound for Storage duration Long-term (> 6 months)? start->duration ampule Seal in Amber Glass Ampule under Inert Gas duration->ampule Yes short_term Short-term (< 6 months)? duration->short_term No bottle Store in Tightly Sealed Amber Bottle with PTFE liner short_term->bottle atmosphere Inert Atmosphere? bottle->atmosphere add_inert Blanket with Nitrogen or Argon atmosphere->add_inert Yes temp Select Storage Temperature atmosphere->temp No add_inert->temp refrigerate Refrigerate at 2-8°C temp->refrigerate

Caption: Decision flow for optimal storage of this compound.

References

Validation & Comparative

Comparative Analysis of 3,3-Dimethyl-1-hexanol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 3,3-Dimethyl-1-hexanol and its various positional isomers. Due to a lack of direct comparative studies on the biological activities of these specific isomers, this document focuses on presenting available physical and chemical data to facilitate preliminary assessments and guide future experimental design.

Introduction to Dimethyl-1-hexanol Isomers

This compound and its isomers are C8 alcohols with a hydroxyl group at the primary position. Variations in the placement of the two methyl groups along the hexanol backbone result in distinct physicochemical properties. These differences, though sometimes subtle, can significantly influence their biological activity, toxicity, and potential applications in fields such as fragrance, solvent chemistry, and as intermediates in pharmaceutical synthesis. Understanding these isomeric differences is crucial for selecting the appropriate candidate for a specific research or development purpose.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound and several of its positional isomers. It is important to note that much of the available data is estimated or computed, highlighting the need for further experimental validation.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
This compound 10524-70-6C₈H₁₈O130.23179.8 (Predicted)-0.825 (Predicted)1.432 (Predicted)
2,2-Dimethyl-1-hexanol 2370-13-0C₈H₁₈O130.23165.5[1][2]-52[1][2]0.823[2] - 0.827[3]1.427[1] - 1.430[3]
2,3-Dimethyl-1-hexanol -C₈H₁₈O130.23175.2 (Predicted)-0.830 (Predicted)1.434 (Predicted)
2,4-Dimethyl-1-hexanol 3965-59-1C₈H₁₈O130.23177.15 - 183.15[4]---
2,5-Dimethyl-1-hexanol 6886-16-4C₈H₁₈O130.23183.2 (Predicted)-0.823 (Predicted)1.431 (Predicted)
3,4-Dimethyl-1-hexanol 66576-57-6C₈H₁₈O130.23170.96 (estimate)[5]-61.15 (estimate)[5]0.8414 (estimate)[5]1.4036 (estimate)[5]
3,5-Dimethyl-1-hexanol 13501-73-0C₈H₁₈O130.23181.8 (Predicted)-0.820 (Predicted)1.430 (Predicted)
4,5-Dimethyl-1-hexanol 60564-76-3C₈H₁₈O130.23185.8 (Predicted)-0.826 (Predicted)1.435 (Predicted)

Logical Relationships of Isomers

The structural relationship between the different dimethyl-1-hexanol isomers can be visualized as the migration of the two methyl groups along the C6 backbone, leading to variations in steric hindrance around the hydroxyl group and changes in the overall molecular shape.

isomers cluster_dimethyl Dimethyl-1-hexanol Isomers Hexan-1-ol Hexan-1-ol 3,3-DMH This compound Hexan-1-ol->3,3-DMH Add 2x CH3 at C3 2,2-DMH 2,2-Dimethyl-1-hexanol Hexan-1-ol->2,2-DMH Add 2x CH3 at C2 3,4-DMH 3,4-Dimethyl-1-hexanol 3,3-DMH->3,4-DMH Shift one CH3 to C4 2,3-DMH 2,3-Dimethyl-1-hexanol 2,2-DMH->2,3-DMH Shift one CH3 to C3 2,4-DMH 2,4-Dimethyl-1-hexanol 2,3-DMH->2,4-DMH Shift CH3 from C3 to C4 2,5-DMH 2,5-Dimethyl-1-hexanol 2,4-DMH->2,5-DMH Shift CH3 from C4 to C5 3,5-DMH 3,5-Dimethyl-1-hexanol 3,4-DMH->3,5-DMH Shift CH3 from C4 to C5 4,5-DMH 4,5-Dimethyl-1-hexanol 3,5-DMH->4,5-DMH Shift CH3 from C3 to C4

Caption: Positional Isomerism in Dimethyl-1-hexanol.

Experimental Protocols

While specific comparative experimental data for these isomers is lacking, standard methodologies can be employed to characterize and compare their performance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

This protocol is fundamental for separating and identifying the different dimethyl-1-hexanol isomers, which is a prerequisite for any further comparative testing.

Objective: To develop a GC-MS method for the separation and identification of this compound and its positional isomers.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for alcohol separation (e.g., DB-5ms, HP-INNOWax).

  • Helium (carrier gas).

  • Standards of each dimethyl-1-hexanol isomer.

  • Anhydrous sodium sulfate.

  • Organic solvent (e.g., dichloromethane or hexane).

Procedure:

  • Sample Preparation: Prepare individual standard solutions (e.g., 100 ppm) of each isomer in the chosen organic solvent. Also, prepare a mixed standard solution containing all isomers.

  • GC-MS Parameters (starting point, to be optimized):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 35-200.

  • Analysis: Inject 1 µL of each standard solution and the mixed standard solution into the GC-MS.

  • Data Analysis: Identify the retention time for each isomer from the individual standard runs. Analyze the mass spectrum of each peak to identify characteristic fragmentation patterns. Use this information to identify each isomer in the mixed standard chromatogram.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess and compare the potential toxicity of the different isomers on cell viability.

Objective: To determine the cytotoxic effects of dimethyl-1-hexanol isomers on a selected cell line (e.g., HepG2, HEK293).

Materials:

  • Selected cell line.

  • Cell culture medium and supplements.

  • Dimethyl-1-hexanol isomers.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each isomer in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isomers, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the isomers compared to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each isomer.

Future Directions

The provided data underscores a significant gap in the experimental characterization of dimethyl-1-hexanol isomers. Future research should focus on:

  • Systematic Synthesis and Purification: Developing robust methods for the synthesis and purification of each isomer to ensure high-purity samples for comparative studies.

  • Comprehensive Physicochemical Characterization: Experimental determination of key properties such as boiling point, melting point, density, viscosity, and partition coefficients.

  • Comparative Biological Evaluation: Head-to-head comparisons of the isomers in a range of biological assays, including but not limited to:

    • Antimicrobial activity against a panel of bacteria and fungi.

    • Enzyme inhibition assays relevant to specific therapeutic areas.

    • Receptor binding assays.

    • In vivo toxicity and pharmacokinetic studies.

By systematically investigating these properties, the scientific community can build a comprehensive understanding of the structure-activity relationships governing the performance of dimethyl-1-hexanol isomers, ultimately enabling their rational application in various scientific and industrial endeavors.

References

Quantitative NMR (qNMR) for the Assay of 3,3-Dimethyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and chemical reagents is paramount in research and drug development. 3,3-Dimethyl-1-hexanol is an important organic compound used as a building block in various chemical syntheses. This guide provides a comprehensive overview of the use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of this compound, comparing its performance with alternative analytical techniques.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification of substances without the need for identical reference standards for the analyte.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the accurate determination of the molar ratio of different compounds in a mixture.[3][4] This inherent quantitative nature makes qNMR a versatile and reliable technique for purity assessment and concentration determination.[1][5][6]

Experimental Protocol: qNMR Assay of this compound

This section details the methodology for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, ≥ 99% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a tared vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until a clear solution is obtained.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer or higher

  • Pulse Program: A standard 90° pulse sequence

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16 (ensure adequate signal-to-noise)

    • Relaxation Delay (d1): 30-60 s (to ensure full relaxation of all relevant nuclei, typically 5-7 times the longest T₁)

    • Acquisition Time: ~4 s

    • Receiver Gain: Optimized automatically

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of both the analyte and the internal standard.

    • This compound: The triplet signal of the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.6 ppm (2H).

    • Maleic Acid: The singlet signal of the two olefinic protons at approximately 6.3 ppm (2H).

  • Calculate the purity of this compound using the following formula:

    Purityₓ (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

    • x = Analyte (this compound)

    • std = Internal Standard (Maleic acid)

qNMR Experimental Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for the assay of this compound.

qNMR_Workflow cluster_prep Sample Preparation start Start weighing Accurate Weighing start->weighing sample_prep Sample Preparation (Analyte + Internal Std) dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq processing Data Processing (FT, Phasing, Baseline) nmr_acq->processing analysis Data Analysis (Integration) processing->analysis calculation Purity Calculation analysis->calculation report Report calculation->report

Caption: Workflow for qNMR assay of this compound.

Comparison with Alternative Quantitative Methods

While qNMR is a powerful technique, other methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Ultraviolet detection (LC-UV) are also commonly used for the quantification of organic compounds.[7] The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.

Table 1: Comparison of qNMR with GC-FID for this compound Assay

FeatureQuantitative NMR (qNMR) Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[8]Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds.
Reference Standard Does not require a specific reference standard for the analyte; a universal internal standard can be used.[1][4]Requires a specific, high-purity reference standard of the analyte for calibration.
Sample Preparation Simple dissolution of the sample and internal standard.[9]Can be more complex, potentially requiring derivatization for non-volatile compounds.
Analysis Time Relatively short per sample (5-15 minutes).[9]Longer run times, especially with complex mixtures requiring extensive separation.[10]
Accuracy & Precision High accuracy and precision are achievable.[11]High accuracy and precision with proper calibration.
Selectivity Excellent, based on unique chemical shifts of protons. Can quantify multiple components simultaneously.[9]High, based on chromatographic retention time.
Impurity Profiling Provides structural information about impurities in a single experiment.Can detect and quantify volatile impurities but provides no structural information.
Destructive Non-destructive; the sample can be recovered.[11]Destructive.
Initial Cost High initial instrument cost.Lower initial instrument cost compared to NMR.

Performance Data for qNMR Assay

The validation of a qNMR method is crucial to ensure reliable and accurate results.[5][6][12] Key validation parameters include linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following table presents typical performance data for a validated qNMR assay, which would be expected for a compound like this compound.

Table 2: Typical Validation Parameters for a qNMR Assay

ParameterTypical PerformanceDescription
Linearity (R²) > 0.999Demonstrates the direct proportionality of the signal response to the analyte concentration over a specific range.
Range 0.1 - 10 mg/mLThe concentration range over which the method is accurate, precise, and linear.
Limit of Detection (LOD) ~0.005 mg/gThe lowest concentration of the analyte that can be reliably detected.[11]
Limit of Quantification (LOQ) ~0.09 mg/gThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[11]
Precision (RSD) < 1%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (Recovery) 98 - 102%The closeness of the measured value to the true value, often determined by spike/recovery experiments.

Note: The values presented are based on typical qNMR method validation results for organic molecules and may vary depending on the specific experimental conditions and instrumentation.[11]

Conclusion

Quantitative NMR spectroscopy is a highly accurate, precise, and versatile method for the assay of this compound. Its primary advantages over chromatographic techniques like GC-FID include its non-destructive nature, simpler sample preparation, and the ability to provide structural information and quantify multiple components simultaneously without the need for analyte-specific reference standards.[1][9] While the initial investment for NMR instrumentation is higher, the efficiency and richness of the data obtained make qNMR an invaluable tool for researchers, scientists, and drug development professionals requiring reliable quantitative analysis and purity assessment.

References

A Comparative Guide to the Reactivity of Primary vs. Tertiary Dimethyl Hexanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of primary and tertiary isomers of dimethyl hexanol. The information presented is intended to assist researchers in selecting appropriate isomers and reaction conditions for their specific applications in organic synthesis and drug development.

Introduction

Dimethyl hexanols are eight-carbon branched-chain alcohols with various structural isomers. The position of the hydroxyl group and the methyl branches significantly influences the steric environment and electronic properties of the molecule, leading to marked differences in reactivity. This guide focuses on the comparison between a primary dimethyl hexanol, 2,2-dimethyl-1-hexanol , and a tertiary dimethyl hexanol, 2,3-dimethyl-3-hexanol , in three key reactions: oxidation, acid-catalyzed dehydration, and Fischer esterification.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes the expected reactivity of primary (2,2-dimethyl-1-hexanol) and tertiary (2,3-dimethyl-3-hexanol) alcohols in common organic transformations.

ReactionPrimary Dimethyl Hexanol (2,2-dimethyl-1-hexanol)Tertiary Dimethyl Hexanol (2,3-dimethyl-3-hexanol)Underlying Principles
Oxidation Readily oxidized to an aldehyde and further to a carboxylic acid.[1][2]Resistant to oxidation under standard conditions.[1][2]Primary alcohols have a hydrogen atom on the carbon bearing the hydroxyl group, which can be removed during oxidation. Tertiary alcohols lack this hydrogen.[1]
Acid-Catalyzed Dehydration Slower reaction rate; requires more forcing conditions. Prone to rearrangement to form a more stable carbocation.[3]Rapid reaction rate due to the formation of a stable tertiary carbocation intermediate.[4]The stability of the carbocation intermediate (tertiary > primary) is the primary determinant of the reaction rate.[4]
Fischer Esterification More reactive due to lower steric hindrance around the hydroxyl group.[5][6]Less reactive due to significant steric hindrance, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid.[5][6]The bulky alkyl groups surrounding the tertiary hydroxyl group sterically hinder the approach of the carboxylic acid.[5]

Mandatory Visualizations

G cluster_primary Primary Alcohol Reactivity cluster_tertiary Tertiary Alcohol Reactivity p_alcohol 2,2-Dimethyl-1-hexanol p_aldehyde 2,2-Dimethylhexanal p_alcohol->p_aldehyde Oxidation (fast) p_ester 2,2-Dimethylhexyl Acetate p_alcohol->p_ester Esterification (favored) p_alkene Rearranged Alkenes p_alcohol->p_alkene Dehydration (slow, rearrangement) p_acid 2,2-Dimethylhexanoic Acid p_aldehyde->p_acid Further Oxidation t_alcohol 2,3-Dimethyl-3-hexanol t_no_reaction No Reaction t_alcohol->t_no_reaction Oxidation t_ester_disfavored Esterification (disfavored) t_alcohol->t_ester_disfavored t_alkene 2,3-Dimethyl-2-hexene t_alcohol->t_alkene Dehydration (fast)

Caption: Reactivity pathways of primary vs. tertiary dimethyl hexanols.

G cluster_workflow Experimental Workflow: Comparative Reactivity start Start: Prepare solutions of 2,2-dimethyl-1-hexanol and 2,3-dimethyl-3-hexanol oxidation Oxidation Reaction: Add oxidizing agent (e.g., acidified K2Cr2O7) to each alcohol solution start->oxidation dehydration Dehydration Reaction: Treat each alcohol with a strong acid (e.g., H2SO4) and heat start->dehydration esterification Esterification Reaction: Reflux each alcohol with acetic acid and an acid catalyst start->esterification analysis Analysis: Monitor reaction progress and product formation using GC-MS and/or NMR oxidation->analysis dehydration->analysis esterification->analysis comparison Compare reaction rates and product yields analysis->comparison

Caption: General experimental workflow for comparing the reactivity.

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of 2,2-dimethyl-1-hexanol and 2,3-dimethyl-3-hexanol.

Oxidation with Acidified Potassium Dichromate

Objective: To qualitatively and semi-quantitatively compare the rate of oxidation.

Materials:

  • 2,2-dimethyl-1-hexanol

  • 2,3-dimethyl-3-hexanol

  • Potassium dichromate(VI) (K₂Cr₂O₇) solution (0.1 M)

  • Sulfuric acid (2 M)

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare two test tubes, one containing 1 mL of 2,2-dimethyl-1-hexanol and the other containing 1 mL of 2,3-dimethyl-3-hexanol.

  • To each test tube, add 5 mL of 0.1 M potassium dichromate(VI) solution and 1 mL of 2 M sulfuric acid.

  • Gently shake the test tubes to mix the reactants.

  • Place both test tubes in a water bath maintained at 60°C.

  • Observe any color change. A change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates oxidation of the alcohol.[7]

  • For a semi-quantitative analysis, samples can be taken at regular intervals, the reaction quenched, and the absorbance of the Cr₂O₇²⁻ ion monitored using a spectrophotometer at its λ_max (approximately 350 nm or 440 nm). The rate of disappearance of the orange color is proportional to the rate of oxidation.

Expected Results: The solution containing 2,2-dimethyl-1-hexanol is expected to turn green, indicating oxidation. The solution with 2,3-dimethyl-3-hexanol is expected to remain orange, showing its resistance to oxidation.[1][2]

Acid-Catalyzed Dehydration

Objective: To compare the ease of alkene formation.

Materials:

  • 2,2-dimethyl-1-hexanol

  • 2,3-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place 10 mL of 2,2-dimethyl-1-hexanol in a round-bottom flask.

  • Slowly add 2 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and gently heat the mixture.

  • Collect the distillate, which will be a mixture of alkenes and water.

  • Repeat the procedure with 2,3-dimethyl-3-hexanol.

  • Analyze the collected distillates using GC-MS to identify the alkene products and determine their relative yields. The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by GC.

Expected Results: 2,3-dimethyl-3-hexanol will dehydrate more readily and at a lower temperature than 2,2-dimethyl-1-hexanol due to the formation of a stable tertiary carbocation. The primary alcohol, 2,2-dimethyl-1-hexanol, will likely undergo rearrangement to form a more stable carbocation before elimination, leading to a mixture of rearranged alkenes.[3]

Fischer Esterification with Acetic Acid

Objective: To compare the rate of ester formation.

Materials:

  • 2,2-dimethyl-1-hexanol

  • 2,3-dimethyl-3-hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (as catalyst)

  • Reflux apparatus

  • Apparatus for titration or GC analysis

Procedure:

  • In two separate round-bottom flasks, place equimolar amounts of 2,2-dimethyl-1-hexanol and 2,3-dimethyl-3-hexanol.

  • To each flask, add a 1.5 molar excess of glacial acetic acid and a catalytic amount of concentrated sulfuric acid (e.g., 5% by mole of the alcohol).

  • Set up both flasks for reflux and heat them in a heating mantle to the same temperature.

  • Monitor the progress of the reaction over time by withdrawing small aliquots from each reaction mixture.

  • The concentration of the remaining carboxylic acid can be determined by titration with a standard solution of sodium hydroxide. Alternatively, the formation of the ester product can be quantified using gas chromatography.

Expected Results: The reaction with 2,2-dimethyl-1-hexanol will proceed at a faster rate and give a higher yield of the corresponding ester, 2,2-dimethylhexyl acetate, compared to the reaction with 2,3-dimethyl-3-hexanol. The tertiary alcohol is sterically hindered, which slows down the rate of esterification.[5][6]

Conclusion

The reactivity of primary and tertiary dimethyl hexanols is significantly different, a factor that is critical for their application in chemical synthesis. Primary dimethyl hexanols are amenable to oxidation and esterification, while tertiary dimethyl hexanols are more reactive in dehydration reactions that proceed through carbocation intermediates. Understanding these reactivity differences allows for the strategic selection of isomers and reaction conditions to achieve desired synthetic outcomes.

References

A Spectroscopic Comparison of 3,3-Dimethyl-1-hexanol and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the primary alcohol 3,3-Dimethyl-1-hexanol with its synthetic precursors, 3,3-dimethylhexanoic acid and ethyl 3,3-dimethylhexanoate. The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.

Synthetic Pathway

The primary route for the synthesis of this compound involves the reduction of either 3,3-dimethylhexanoic acid or its corresponding ethyl ester, ethyl 3,3-dimethylhexanoate. A common and effective method for this transformation is the use of a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4]

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 3,3-dimethylhexanoic acid 3,3-dimethylhexanoic acid This compound This compound 3,3-dimethylhexanoic acid->this compound Reduction (e.g., LiAlH4) ethyl 3,3-dimethylhexanoate ethyl 3,3-dimethylhexanoate ethyl 3,3-dimethylhexanoate->this compound Reduction (e.g., LiAlH4) NMR_Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

References

A Comparative Guide to Purity Assessment of 3,3-Dimethyl-1-hexanol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for raw materials and intermediates is paramount. 3,3-Dimethyl-1-hexanol, a tertiary alcohol, presents unique challenges for analysis due to its chemical structure. This guide provides a detailed comparison of two distinct analytical approaches for assessing its purity: a classical indirect acid-base titration method and the modern instrumental technique of Gas Chromatography with Flame Ionization Detection (GC-FID). While titration offers a cost-effective, traditional approach, GC-FID is generally considered the industry standard for its high accuracy, sensitivity, and specificity for volatile compounds.

This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and provides visual workflows to aid in understanding the analytical processes.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the purity assessment of this compound using indirect acid-base titration and GC-FID. The data presented is representative of typical results obtained under controlled laboratory conditions.

ParameterIndirect Acid-Base TitrationGas Chromatography (GC-FID)
Purity (%) 98.599.7
Relative Standard Deviation (RSD, %) 1.50.2
Analysis Time per Sample ~ 2 hours~ 20 minutes
Sample Throughput LowHigh
Specificity Low (subject to interference from other acidic/basic impurities)High (separates and quantifies individual impurities)
Required Skill Level High (wet chemistry techniques)Moderate (instrument operation)

Experimental Methodologies

Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique that separates components of a mixture in the gas phase. For a volatile compound like this compound, GC-FID provides a highly accurate and precise determination of purity by separating the main component from any volatile impurities.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., nonane or another non-interfering hydrocarbon) in a Class A volumetric flask using a high-purity solvent like dichloromethane or methanol.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of a this compound reference standard into volumetric flasks, adding a fixed amount of the internal standard stock solution, and diluting to volume with the solvent.

    • Sample Preparation: Accurately weigh a sample of this compound, add the same fixed amount of internal standard stock solution, and dilute to the same final volume as the calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column is used.

    • Column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-WAX (polyethylene glycol), is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

    • Detector: FID at a temperature of 280°C.

  • Analysis and Data Processing:

    • Inject 1 µL of each calibration standard and the sample solution into the GC.

    • Integrate the peak areas of this compound and the internal standard in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • The purity is expressed as a percentage of the determined concentration relative to the initially weighed sample mass.

GC_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep_std Prepare Internal Standard (IS) Solution start->prep_std prep_cal Prepare Calibration Standards with IS prep_std->prep_cal prep_sample Prepare Sample Solution with IS prep_std->prep_sample inject Inject Standards and Sample into GC-FID prep_cal->inject prep_sample->inject run_gc Separation on Capillary Column inject->run_gc detect Detection by FID run_gc->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate calibrate Construct Calibration Curve integrate->calibrate calculate Calculate Purity of This compound calibrate->calculate end End calculate->end Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation start Start weigh_sample Accurately Weigh Sample start->weigh_sample prep_reagents Prepare Acetic Anhydride/ Pyridine Reagent start->prep_reagents add_reagent Add Excess Reagent to Sample and Blank weigh_sample->add_reagent prep_reagents->add_reagent esterify Heat to Complete Esterification add_reagent->esterify hydrolyze Hydrolyze Excess Anhydride esterify->hydrolyze add_indicator Add Phenolphthalein Indicator hydrolyze->add_indicator titrate Titrate Sample and Blank with Standardized NaOH add_indicator->titrate record_vol Record Titration Volumes titrate->record_vol calculate Calculate Purity based on Volume Difference record_vol->calculate end End calculate->end

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 3,3-Dimethyl-1-hexanol is critical. This guide provides a comprehensive comparison of two robust analytical methods for its analysis: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to assist in method selection and validation processes.

Method Comparison Overview

Both HS-GC-FID and GC-MS are powerful techniques for the analysis of volatile compounds such as this compound. HS-GC-FID is a cost-effective and widely used method known for its reliability in quantifying volatile analytes.[1] GC-MS, on the other hand, offers superior selectivity and definitive compound identification, which is invaluable in complex matrices and for regulatory submissions.[2] The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

Experimental Protocols

Detailed below are the experimental methodologies for the analysis of this compound using HS-GC-FID and GC-MS.

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

Objective: To quantify this compound in a given matrix using a validated HS-GC-FID method.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • Capillary Column: Agilent CP-Sil 5 CB (or equivalent)[3]

Reagents and Standards:

  • This compound reference standard

  • Internal Standard (e.g., n-Propanol)[1]

  • Diluent (e.g., Methanol or appropriate solvent)

  • Matrix-specific blank samples

Sample Preparation:

  • Prepare a stock solution of this compound and the internal standard in the chosen diluent.

  • Create a series of calibration standards by spiking the blank matrix with known concentrations of this compound and a constant concentration of the internal standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Accurately weigh or measure the test sample into a headspace vial.

  • Add the internal standard solution to the vial.

  • Seal the vial immediately.

HS-GC-FID Parameters:

  • Headspace:

    • Oven Temperature: 85°C

    • Loop Temperature: 95°C

    • Transfer Line Temperature: 105°C

    • Equilibration Time: 15 minutes[1]

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/minute to 220°C

      • Hold for 5 minutes

    • Carrier Gas: Helium or Nitrogen, constant flow[4]

    • Detector Temperature (FID): 260°C[1]

Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a given matrix using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS)

  • Autosampler (for liquid or headspace injection)

  • Capillary Column: DB-5ms (or equivalent)

Reagents and Standards:

  • Same as for HS-GC-FID. An isotopically labeled internal standard (e.g., this compound-d3) is preferred for higher accuracy if available.

Sample Preparation:

  • For liquid injection, perform a solvent extraction if the sample is solid or in a complex matrix.[5]

  • Sample preparation for calibration standards and QC samples is similar to the HS-GC-FID method.

GC-MS Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Oven Temperature Program: (Similar to GC-FID, may be optimized for better separation)

    • Carrier Gas: Helium, constant flow

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • SIM Ions for this compound: To be determined from the mass spectrum of the reference standard.

Data Analysis:

  • For quantification, use the peak area of the selected characteristic ions for this compound and the internal standard.

  • Construct a calibration curve and determine the concentration as described for the HS-GC-FID method.

  • For identification, compare the obtained mass spectrum of the analyte with a reference mass spectrum from a library or the injected standard.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for the two analytical methods based on validation studies of similar compounds.

ParameterHS-GC-FIDGC-MS
Linearity (r²) > 0.995[4]> 0.999
Accuracy (% Recovery) 95 - 105%[1]98 - 102%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) ~0.01 g/dm³[1]Lower (ng/mL to pg/mL range)
Limit of Quantitation (LOQ) ~0.03 g/dm³[2]Lower (ng/mL to pg/mL range)
Selectivity GoodExcellent
Compound Confirmation Based on retention timeBased on mass spectrum

Visualization of Workflows

The following diagrams illustrate the cross-validation workflow and the logical relationship between the key characteristics of the two analytical methods.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (HS-GC-FID & GC-MS) set_criteria Set Acceptance Criteria prepare_samples Prepare Samples (Calibrators, QCs, Blanks) set_criteria->prepare_samples analyze_fid Analyze with HS-GC-FID prepare_samples->analyze_fid analyze_ms Analyze with GC-MS prepare_samples->analyze_ms compare_data Compare Performance Data (Linearity, Accuracy, Precision) analyze_fid->compare_data analyze_ms->compare_data assess_selectivity Assess Selectivity & Specificity compare_data->assess_selectivity conclusion Method Selection & Validation Report assess_selectivity->conclusion

Caption: Cross-validation workflow for analytical methods.

Caption: Comparison of key method characteristics.

References

Efficacy of 3,3-Dimethyl-1-hexanol as a Precursor: A Comparative Analysis with Alternative Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of 3,3-Dimethyl-1-hexanol versus alternative alcohol precursors in organic synthesis. This guide presents a theoretical comparison based on established chemical principles, supported by generalized experimental protocols and logical diagrams.

While direct experimental data on the specific use of this compound as a precursor in synthetic applications is limited in publicly available literature, its efficacy can be inferred and compared to other alcohols based on its molecular structure. This guide provides a comparative analysis of this compound against a linear alcohol (1-hexanol) and a less sterically hindered branched alcohol (4-methyl-1-hexanol) in a common synthetic transformation: esterification. The comparison is grounded in fundamental principles of organic chemistry, particularly reaction kinetics and steric hindrance.

Introduction to Precursor Efficacy

In chemical synthesis, the efficacy of a precursor is determined by several factors, including its reactivity, the yield of the desired product, the reaction conditions required, and the formation of byproducts. For alcohols used as precursors, their structural features—such as being primary, secondary, or tertiary, linear or branched, and the degree of steric hindrance around the hydroxyl group—play a crucial role in their reactivity.

This compound is a primary alcohol, which would typically suggest good reactivity. However, the presence of a quaternary carbon atom at the 3-position introduces significant steric bulk near the reactive hydroxyl group. This steric hindrance is expected to be a dominant factor influencing its efficacy as a precursor compared to less hindered alternatives.

Comparative Analysis of Alcohol Precursors in Esterification

Esterification is a fundamental reaction in organic synthesis, widely used in the production of fragrances, pharmaceuticals, and polymers. The following table provides a theoretical comparison of this compound with 1-hexanol and 4-methyl-1-hexanol as precursors in a typical acid-catalyzed esterification reaction with acetic acid.

ParameterThis compound (Highly Branched)4-Methyl-1-hexanol (Moderately Branched)1-Hexanol (Linear)
Structure
Steric Hindrance HighModerateLow
Expected Reaction Rate SlowModerateFast
Potential Yield Lower, may require extended reaction times or harsher conditions to achieve high conversion.GoodHigh
Required Reaction Conditions More forcing conditions may be necessary (e.g., higher temperature, stronger acid catalyst, longer reaction time).Standard conditionsMild to standard conditions
Potential for Side Reactions Higher potential for elimination reactions at elevated temperatures due to steric strain.LowVery Low

Rationale for Comparative Efficacy

The predicted differences in efficacy are primarily attributed to steric hindrance. The bulky dimethyl groups at the C3 position of this compound impede the approach of the carboxylic acid to the hydroxyl group, slowing down the rate of the esterification reaction. In contrast, the linear chain of 1-hexanol presents minimal steric obstruction, allowing for a faster and more efficient reaction. 4-Methyl-1-hexanol, with a methyl group further down the chain, represents an intermediate case.

Steric_Hindrance_Effect cluster_0 Precursor Structure cluster_1 Steric Hindrance cluster_2 Reaction Rate Linear_Chain Linear Chain (e.g., 1-Hexanol) Low_Hindrance Low Linear_Chain->Low_Hindrance Branched_Chain Branched Chain (e.g., 4-Methyl-1-hexanol) Moderate_Hindrance Moderate Branched_Chain->Moderate_Hindrance Highly_Branched_Chain Highly Branched Chain (e.g., this compound) High_Hindrance High Highly_Branched_Chain->High_Hindrance Fast_Rate Fast Low_Hindrance->Fast_Rate Moderate_Rate Moderate Moderate_Hindrance->Moderate_Rate Slow_Rate Slow High_Hindrance->Slow_Rate

Figure 1. Effect of steric hindrance on reaction rate.

Experimental Protocol: Fischer Esterification

This section provides a generalized protocol for the synthesis of hexyl acetate, 4-methylhexyl acetate, and 3,3-dimethylhexyl acetate, which could be used to experimentally validate the theoretical comparisons.

Materials:

  • 1-Hexanol, 4-Methyl-1-hexanol, or this compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Diethyl Ether (or other suitable extraction solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, combine the respective alcohol (e.g., 1-hexanol, 0.1 mol) and glacial acetic acid (0.12 mol, 1.2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a set period (e.g., 2 hours). To ensure a fair comparison, the reaction time, temperature, and catalyst amount should be kept constant across all experiments.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation.

  • Analyze the product purity and yield using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Esterification_Workflow Reactants Alcohol + Acetic Acid + Sulfuric Acid (catalyst) Reflux Heat to Reflux Reactants->Reflux Workup Cool, Wash with Water, NaHCO3, and Brine Reflux->Workup Drying Dry organic layer (Anhydrous Na2SO4) Workup->Drying Isolation Filter and Evaporate Solvent Drying->Isolation Purification Distillation Isolation->Purification Analysis GC, NMR for Yield and Purity Purification->Analysis

Figure 2. Generalized workflow for Fischer esterification.

Conclusion

Based on established principles of organic chemistry, this compound is predicted to be a less effective precursor in reactions sensitive to steric hindrance, such as esterification, when compared to linear or less branched isomers like 1-hexanol and 4-methyl-1-hexanol. Its use would likely necessitate more forcing reaction conditions and may result in lower yields. However, the unique steric bulk of this compound could be advantageous in specific applications where it might impart desirable properties to the final product, such as increased stability or unique conformational preferences. Experimental validation is essential to confirm these theoretical predictions and to fully characterize the efficacy of this compound as a precursor in various synthetic contexts.

A Comparative Guide to the Structural Elucidation of 3,3-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of 3,3-Dimethyl-1-hexanol. By presenting a combination of predicted spectroscopic data for the target molecule and experimental data for its structural isomers, this document serves as a practical reference for researchers engaged in the characterization of novel organic compounds.

Introduction to Structural Elucidation

The precise determination of a molecule's three-dimensional arrangement of atoms is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure, allowing for unambiguous confirmation.

This guide focuses on this compound, a primary alcohol with the chemical formula C₈H₁₈O.[1][2] Due to the limited availability of published experimental spectra for this specific compound, we will utilize predicted data for this compound and compare it with the experimental data of its isomers to illustrate the principles of structural analysis.

Analytical Methodologies and Data Comparison

A multi-technique approach is crucial for the confident structural elucidation of an organic molecule. Below, we compare the data obtained from NMR, IR, and MS for this compound (predicted) and its isomers (experimental).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

2.1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.6Triplet2HH-1
~1.5Triplet2HH-2
~1.2Quartet2HH-4
~0.9Singlet6H2 x CH₃ (at C3)
~0.85Triplet3HH-6
~1.3Multiplet2HH-5
3-Methyl-1-hexanol (Experimental) 3.65Triplet2HH-1
1.15 - 1.55Multiplet7HH-2, H-3, H-4, H-5
0.89Multiplet6HCH₃ (at C3), H-6
2,2-Dimethyl-3-hexanol (Experimental) 3.20Multiplet1HH-3
0.94Triplet3HH-6
0.89Singlet9H3 x CH₃ (at C2)
1.2-1.6Multiplet4HH-4, H-5

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environments.

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~60C-1
~45C-2
~35C-3
~40C-4
~17C-5
~14C-6
~252 x CH₃ (at C3)
3-Methyl-1-hexanol (Experimental) [3]63.3C-1
39.1C-2
33.4C-3
29.5C-4
23.1C-5
14.2C-6
19.5CH₃ (at C3)
3,5-Dimethyl-3-hexanol (Experimental) [4]75.0C-3
49.9C-4
24.9C-5
24.7C-6
24.4CH₃ (at C3)
8.6C-2
8.4C-1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) ~3330 (broad)~2950-2870~1050
3-Methyl-1-hexanol (Experimental) [5]3338 (broad)2957, 2929, 28731048
2,4-Dimethyl-3-hexanol (Experimental) [6]3400 (broad)2960, 28701080

The characteristic broad O-H stretch around 3300-3400 cm⁻¹ is a clear indicator of an alcohol functional group in all the compounds. The C-H and C-O stretching frequencies are also consistent with the structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound (Predicted) 130115 (M-15), 101 (M-29), 71, 57, 43
2,3-Dimethyl-3-hexanol (Experimental) [7]Not observed101, 87, 73, 59, 43
3-Hexanol (related compound, Experimental) [8]Not observed101 (M-1), 87 (M-15), 73 (M-29), 59 (M-43)

The molecular ion peak at m/z 130 is expected for this compound. Common fragmentation patterns for alcohols include the loss of an alkyl group (M-15, M-29, etc.) and dehydration (M-18). The absence of a prominent molecular ion peak is common for alcohols.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like alcohols, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the alcohol (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate fragments.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Workflow for Structural Elucidation

The logical flow of experiments is critical for efficient and accurate structure determination. The following diagram illustrates a typical workflow.

Structural_Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Data_Analysis Data Analysis cluster_Confirmation Confirmation MS Mass Spectrometry MS_Analysis Determine Molecular Weight & Fragmentation MS->MS_Analysis NMR NMR Spectroscopy NMR_Analysis Assign ¹H & ¹³C Signals NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis Structure_Confirmation Structure Confirmed MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation Unknown_Sample Unknown Sample Unknown_Sample->MS Unknown_Sample->NMR Unknown_Sample->IR

Caption: Workflow for the structural elucidation of an unknown compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-1-hexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 3,3-Dimethyl-1-hexanol is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are based on information from safety data sheets (SDS) for structurally similar hexanol isomers, as a specific SDS for this compound was not identified. It is imperative to treat this compound as a flammable liquid and to consult local, regional, and national regulations for complete and accurate classification and disposal requirements.[1][2]

Immediate Safety and Handling Precautions

Prior to handling, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4][5] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][4][5]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Characterize the waste stream containing this compound. Based on data for its isomers, it should be classified as a flammable liquid.[1][4][5]

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2]

  • Waste Collection and Storage:

    • Use a designated, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with flammable organic liquids.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be designated for flammable liquids.

  • Arrange for Professional Disposal:

    • The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[1][2][3]

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards.

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[5]

    • Ventilate the area.

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6]

    • For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety department or emergency services for assistance.

Quantitative Data Summary

ParameterClassification/ValueSource/Regulation
GHS Flammable Liquid Category Category 3Based on isomers like 2,3-Dimethyl-3-hexanol[1]
UN Number UN1993For Flammable liquid, n.o.s. (applies to isomers)[1]
Hazard Class 3 (Flammable Liquid)DOT/IATA regulations for isomers[1]
Packing Group IIIFor substances with a lower degree of danger[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated Classify Classify Waste (Flammable Liquid) Start->Classify SmallSpill Small Spill? Classify->SmallSpill Absorb Absorb with Inert Material (e.g., Sand, Vermiculite) SmallSpill->Absorb Yes LargeSpill Large Spill or Bulk Waste SmallSpill->LargeSpill No Collect Collect with Non-Sparking Tools Absorb->Collect Containerize Place in Labeled, Sealed Container Collect->Containerize LargeSpill->Containerize Store Store in Cool, Ventilated Area for Flammables Containerize->Store ContactDisposal Contact Licensed Waste Disposal Company Store->ContactDisposal End End: Proper Disposal ContactDisposal->End

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-hexanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.